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  • Product: 3-Heptyn-2-one, 6-methyl- (9CI)
  • CAS: 118893-61-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 6-Methylhept-3-yn-2-one: A Technical Guide

Structural Elucidation & Molecular Architecture 3-Heptyn-2-one, 6-methyl- (9CI) , commonly referred to as 6-methylhept-3-yn-2-one , is a highly reactive α,β-unsaturated acetylenic ketone (ynone). For researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation & Molecular Architecture

3-Heptyn-2-one, 6-methyl- (9CI) , commonly referred to as 6-methylhept-3-yn-2-one , is a highly reactive α,β-unsaturated acetylenic ketone (ynone). For researchers and drug development professionals, understanding the precise spatial and electronic geometry of this molecule is critical for leveraging its potential as a versatile building block in organic synthesis.

Deconstructing the Nomenclature

The IUPAC name 6-methylhept-3-yn-2-one provides a direct roadmap to its chemical structure:

  • Hept- : The principal carbon backbone consists of a seven-carbon chain.

  • -2-one : A carbonyl group (ketone) is located at the C2 position.

  • -3-yn- : An sp-hybridized alkyne (triple bond) bridges the C3 and C4 positions, creating a rigid, linear geometry in the center of the molecule.

  • 6-methyl- : A methyl substituent branches off the C6 position, forming a terminal isobutyl moiety.

Linear Sequence: CH3(C1) - C(=O)(C2) - C(C3) ≡ C(C4) - CH2(C5) - CH(CH3)(C6) - CH3(C7)

This specific arrangement places a highly electron-withdrawing carbonyl group in direct conjugation with the alkyne. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), localizing profound electrophilic character at the β-carbon (C4).

Physicochemical & Spectroscopic Profile

Accurate identification and handling of 6-methylhept-3-yn-2-one require a baseline understanding of its physicochemical parameters. The data summarized below serves as a reference for isolation, purification, and spectroscopic validation 1.

ParameterValue / Description
IUPAC Name 6-methylhept-3-yn-2-one
CAS Registry Number 118893-61-1
Molecular Formula C₈H₁₂O
Molar Mass 124.18 g/mol
Canonical SMILES CC(C)CC#CC(=O)C2
InChIKey FBCWWQPKEBOSEN-UHFFFAOYSA-N
Structural Class α,β-Unsaturated acetylenic ketone (Ynone)
IR Signature (Predicted) ~2210 cm⁻¹ (C≡C stretch), ~1680 cm⁻¹ (Conjugated C=O stretch)

Orbital Dynamics & Reactivity Profile

The synthetic value of 6-methylhept-3-yn-2-one lies in its behavior as a potent Michael acceptor . Because the carbonyl oxygen pulls electron density away from the alkyne via resonance, the C4 position (β-carbon) becomes highly susceptible to attack by soft nucleophiles (e.g., amines, thiols, and organocuprates).

When reacted with primary or secondary amines, the ynone undergoes a regioselective aza-Michael addition to form stable β-amino-α,β-unsaturated ketones (enaminones) 3. Furthermore, when treated with bifunctional nucleophiles like hydrazines, the initial addition is followed by an intramolecular cyclocondensation, yielding substituted pyrazoles—a critical pharmacophore in modern drug discovery.

Reactivity Ynone 6-Methylhept-3-yn-2-one (Electrophilic Hub) Enaminone β-Amino-α,β-unsaturated ketone (Enaminone) Ynone->Enaminone Aza-Michael Addition (Regioselective β-attack) Pyrazole 1-Phenyl-3-methyl-5-isobutylpyrazole (Aromatic Heterocycle) Ynone->Pyrazole Cyclocondensation (-H2O) Amine Primary/Secondary Amine (Soft Nucleophile) Amine->Enaminone Hydrazine Phenylhydrazine (Bifunctional Nucleophile) Hydrazine->Pyrazole

Fig 1: Divergent reactivity pathways of the ynone core toward mono- and bifunctional nucleophiles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include not just the procedural steps, but the mechanistic causality behind reagent selection and the analytical checkpoints required to confirm success.

Protocol A: Synthesis of 6-Methylhept-3-yn-2-one via Sonogashira-Type Acylation

Traditional synthesis of ynones often requires the addition of a Grignard reagent to an aldehyde followed by oxidation. This modern, one-pot cross-coupling approach prevents over-oxidation and utilizes milder conditions.

Reagents: 4-Methyl-1-pentyne (1.0 eq), Acetyl chloride (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Triethylamine (Et₃N, 2.0 eq), anhydrous THF.

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve Pd(PPh₃)₂Cl₂ and CuI in anhydrous THF. Causality: An inert atmosphere is critical because Pd(0) intermediates are highly sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).

  • Substrate Addition: Add 4-methyl-1-pentyne and Et₃N to the stirring mixture. Causality: Et₃N serves a dual purpose—it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C and add acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the non-polar alkyne spot and the appearance of a UV-active, more polar spot confirms the formation of the conjugated ynone.

  • Workup: Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl effectively complexes and removes copper salts from the organic phase. Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield 6-methylhept-3-yn-2-one.

Workflow A 4-Methyl-1-pentyne (Terminal Alkyne) C 6-Methylhept-3-yn-2-one (Target Ynone) A->C Pd(PPh3)2Cl2, CuI Et3N, THF, 25°C B Acetyl Chloride (Acylating Agent) B->C Transmetalation & Reductive Elimination

Fig 2: Pd/Cu-catalyzed cross-coupling synthesis workflow for 6-methylhept-3-yn-2-one.

Protocol B: Regioselective Synthesis of Enaminones

This protocol demonstrates the utility of the ynone as a Michael acceptor.

Reagents: 6-Methylhept-3-yn-2-one (1.0 eq), Diethylamine (1.1 eq), Ethanol.

  • Reaction Initiation: Dissolve 6-methylhept-3-yn-2-one in absolute ethanol. Add diethylamine dropwise at room temperature. Causality: Ethanol stabilizes the polar transition state of the Michael addition via hydrogen bonding, accelerating the nucleophilic attack on the β-carbon3.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint (NMR): Take a crude ¹H-NMR aliquot. Self-Validation: The successful conversion is marked by the disappearance of the alkyne signature and the emergence of a distinct vinylic proton signal (typically a singlet around 5.0–5.5 ppm) corresponding to the α-proton of the newly formed enaminone.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol and unreacted volatile amine. The resulting β-amino-α,β-unsaturated ketone can typically be used in subsequent cyclization steps without further purification.

References

  • NextSDS. "6-METHYL-3-HEPTYNE — Chemical Substance Information." NextSDS Database, 2026.[Link]

  • Japan Science and Technology Agency. "6-Methyl-3-heptyne-2-one | Chemical Substance Information." J-GLOBAL, 2026.[Link]

  • Sydnes, Leiv K., et al. "Synthesis and Reactivity of 4-Amino-Substituted Furfurals." ACS Publications, 2014.[Link]

  • LookChem. "6-Methyl-3,5-heptadien-2-one." LookChem Chemical Database, 2026.[Link]

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 6-Methylhept-3-yn-2-one

Executive Summary The targeted synthesis of α,β -acetylenic ketones is a cornerstone methodology in modern organic chemistry and drug development. 3-Heptyn-2-one, 6-methyl- (IUPAC: 6-methylhept-3-yn-2-one) serves as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted synthesis of α,β -acetylenic ketones is a cornerstone methodology in modern organic chemistry and drug development. 3-Heptyn-2-one, 6-methyl- (IUPAC: 6-methylhept-3-yn-2-one) serves as a versatile Michael acceptor and a crucial building block for complex heterocyclic scaffolds, flavor profiles, and active pharmaceutical ingredients (APIs). This technical guide elucidates the mechanistic pathways governing its formation, providing field-proven, self-validating protocols optimized for yield, chemoselectivity, and scalability.

Mechanistic Pathways for Synthesis

The formation of 6-methylhept-3-yn-2-one relies on the nucleophilic activation of 4-methylpent-1-yne (isobutylacetylene). The terminal proton of this alkyne is weakly acidic ( pKa​≈25 ), necessitating a strong organometallic base such as n-butyllithium (n-BuLi) for quantitative deprotonation. The resulting lithium acetylide can be directed through two primary synthetic vectors:

Pathway A: Direct Acylation

In this atom-economical route, the lithium acetylide undergoes a direct nucleophilic acyl substitution with acetic anhydride. The use of acetic anhydride over acetyl chloride is a deliberate experimental choice grounded in chemical causality. Acetyl chloride's extreme electrophilicity often leads to over-addition, wherein the newly formed ketone reacts with a second equivalent of the acetylide to form an unwanted tertiary alcohol. Acetic anhydride is slightly less reactive, allowing the reaction to stall at the tetrahedral intermediate at -78 °C, which only collapses to the desired ketone upon aqueous quenching .

Pathway B: Nucleophilic Addition and Oxidation

Alternatively, the acetylide attacks acetaldehyde in a standard nucleophilic addition, yielding the propargylic alcohol 6-methylhept-3-yn-2-ol . This intermediate must then be oxidized. Activated manganese dioxide ( MnO2​ ) or Jones reagent is utilized due to high chemoselectivity for allylic and propargylic alcohols, preventing the oxidative cleavage of the delicate alkyne bond.

Mechanism A 4-Methylpent-1-yne B n-BuLi / THF (-78°C) A->B C Lithium Acetylide B->C Deprotonation D Acetaldehyde C->D Pathway B G Acetic Anhydride C->G Pathway A E 6-Methylhept-3-yn-2-ol D->E Addition F MnO2 Oxidation E->F H 6-Methylhept-3-yn-2-one F->H Oxidation G->H Acylation

Fig 1: Mechanistic divergence in the synthesis of 6-methylhept-3-yn-2-one.

Quantitative Data & Pathway Comparison

To assist in route selection, the following table summarizes the quantitative metrics of both pathways based on standard laboratory-scale executions .

ParameterPathway A (Direct Acylation)Pathway B (Addition + Oxidation)
Total Steps 12
Key Reagents Acetic anhydride, n-BuLiAcetaldehyde, n-BuLi, MnO2​
Overall Yield 65% – 75%80% – 85%
Reaction Time 2 – 4 hours18 – 24 hours
Scalability High (Requires strict cryogenic control)Moderate (Filtration of MnO2​ is tedious)
Primary Byproducts Acetate salts, tertiary alcoholsManganese salts, over-oxidation species

Step-by-Step Experimental Protocol (Pathway A)

Self-Validating System: The success of this protocol hinges on strict thermal control. A deviation above -70 °C during the addition of acetic anhydride will invariably lead to the formation of the tertiary alcohol byproduct. This can be rapidly detected via Thin Layer Chromatography (TLC) as a highly polar spot relative to the target ketone.

Materials Required:

  • 4-Methylpent-1-yne (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Acetic anhydride (1.2 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of argon to ensure a moisture-free environment.

  • Substrate Dissolution: Add anhydrous THF (0.5 M relative to the alkyne) and 4-methylpent-1-yne (1.0 equiv) to the flask.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise via syringe over 15 minutes. The slight stoichiometric excess ensures complete deprotonation without leaving unreacted alkyne.

  • Acetylide Maturation: Stir the mixture at -78 °C for 30 minutes, then briefly warm to 0 °C for 15 minutes to ensure the complete kinetic formation of the lithium acetylide. Re-cool the system to -78 °C.

  • Acylation: Add acetic anhydride (1.2 equiv) dropwise down the side of the flask. Causality Note: Maintaining the internal temperature strictly at -78 °C prevents the generated ketone from reacting with unreacted acetylide.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH4​Cl . This mildly neutralizes the lithium alkoxide and acetate salts without causing acid-catalyzed hydration of the alkyne .

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure 6-methylhept-3-yn-2-one.

Workflow S1 1. Purge & Dissolve (THF + Alkyne) S2 2. Deprotonate (n-BuLi at -78°C) S1->S2 S3 3. Acylate (Ac2O addition) S2->S3 S4 4. Quench (sat. NH4Cl) S3->S4 S5 5. Extract & Purify (Chromatography) S4->S5

Fig 2: Step-by-step experimental workflow for the direct acylation pathway.

Conclusion

The synthesis of 6-methylhept-3-yn-2-one exemplifies the delicate balance of nucleophilicity and electrophilicity in acetylenic chemistry. By carefully selecting acetic anhydride over acetyl chloride and rigorously maintaining cryogenic conditions, researchers can bypass the tedious oxidation steps of Pathway B, achieving a highly efficient, single-step acylation. This intermediate is primed for downstream applications, including conjugate additions and complex ring-forming cyclizations.

References

  • Mori, K., et al. "Protective Group-Free Syntheses of (±)-Frontalin, (±)-endo-Brevicomin, and (±)-exo-Brevicomin." Bioscience, Biotechnology, and Biochemistry, 2004.[Link]

  • Pasternak, I., et al. "US3988487A - Foodstuff flavoring compositions comprising alkylidene alkenals and processes for preparing same.
  • Sydnes, L. K., et al. "Regiospecific Synthesis of Tetra-Substituted Furans." Synthetic Communications, 2013.[Link]

  • Krause, N., et al. "Modular synthesis of unsymmetrical ammonium salt-tagged NHC-gold(I) complexes." Organic & Biomolecular Chemistry, 2016.[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 6-Methylhept-3-yn-2-one at Room Temperature

Executive Summary 6-Methylhept-3-yn-2-one (SMILES: CC(C)CC#CC(=O)C) is a highly functionalized aliphatic alkynone featuring an internal carbon-carbon triple bond conjugated to a methyl ketone, with an isobutyl group posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methylhept-3-yn-2-one (SMILES: CC(C)CC#CC(=O)C) is a highly functionalized aliphatic alkynone featuring an internal carbon-carbon triple bond conjugated to a methyl ketone, with an isobutyl group positioned at the γ -carbon. As a conjugated ynone, it serves as a critical Michael acceptor and versatile building block in the synthesis of complex heterocycles, pyrimidines, and pharmaceutical intermediates[1].

For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of this molecule at room temperature (25 °C) is paramount. This whitepaper elucidates the delicate balance between the molecule's inherent thermodynamic resonance stabilization and its kinetic susceptibility to degradation pathways such as hydration, ambient oxidation, and base-catalyzed isomerization.

Structural Thermodynamics and Resonance Energy

The thermodynamic stability of 6-methylhept-3-yn-2-one is heavily dictated by the conjugation between the alkyne π -system and the carbonyl group.

  • Conjugation Stabilization: Similar to conjugated dienes, the continuous overlap of p-orbitals across the C2-C3-C4 system lowers the overall ground-state energy of the molecule. The resonance energy of a conjugated ynone provides approximately 2.5 to 3.5 kcal/mol of stabilization relative to its non-conjugated isolated alkyne isomers[2].

  • Steric and Electronic Factors: The isobutyl group (-CH2CH(CH3)2) attached to C4 provides moderate steric shielding. However, because the steric bulk branches at the γ -position (C6) rather than directly at the propargylic position, the β -carbon (C4) remains sterically accessible. The strong electron-withdrawing nature of the acetyl group highly polarizes the C≡C bond, rendering C4 a potent electrophile. This structural feature is a double-edged sword: it maintains the molecule's utility as a reactive intermediate but reduces its long-term thermodynamic stability against ambient nucleophiles[3].

Thermodynamic vs. Kinetic Stability at Room Temperature

At room temperature (25 °C) and neutral pH, 6-methylhept-3-yn-2-one exists in a state of kinetic trapping .

  • The Thermodynamic Sink: The global thermodynamic minimum for this atomic composition is not the ynone, but rather the fully conjugated dienone (e.g., 6-methylhepta-3,5-dien-2-one). The isomerization of the ynone to the dienone is an exergonic process ( ΔG<0 ) driven by the relief of the linear alkyne geometry and the establishment of an extended, planar π -system[4].

  • The Kinetic Barrier: Despite being thermodynamically driven to isomerize or polymerize, the activation energy ( Ea​ ) required for an uncatalyzed 1,3-hydrogen shift or ambient oxidation is high enough to prevent spontaneous, rapid degradation. Thus, pure 6-methylhept-3-yn-2-one is kinetically stable at room temperature only if strictly protected from light, moisture, and catalytic impurities.

EnergyProfile Iso Isolated Alkyne Isomer (Higher Energy State) Ynone 6-Methylhept-3-yn-2-one (Kinetic Trap @ 25°C) Iso->Ynone Resonance Stabilization (-ΔG) Dienone Conjugated Dienone (Global Thermodynamic Minimum) Ynone->Dienone Base/Metal Catalysis (-ΔG) Degrad Hydration / Oxidation (Degradation Products) Ynone->Degrad H2O/O2 Exposure (Slow Kinetics at RT)

Thermodynamic energy landscape and kinetic degradation pathways of 6-methylhept-3-yn-2-one.

Ambient Degradation Pathways

When exposed to standard laboratory conditions at room temperature without inert gas protection, the thermodynamic instability of the ynone manifests through several slow kinetic pathways:

  • Hydration: Ambient moisture acts as a nucleophile. The highly polarized C4 carbon undergoes slow nucleophilic attack, leading to enolization and subsequent tautomerization to form 6-methylheptane-2,4-dione.

  • Oxidative Cleavage: Atmospheric oxygen can induce radical-mediated cleavage of the triple bond, generating isovaleric acid and acetic acid over prolonged periods[1].

  • Base-Catalyzed Dimerization/Isomerization: Trace alkaline impurities on glassware (e.g., residual sodium silicate) can catalyze the dimerization of aliphatic alkynones[3] or trigger 1,3-O-transposition, rapidly collapsing the kinetic trap and isomerizing the compound into dienones[5].

Experimental Methodologies for Stability Assessment

To rigorously evaluate the thermodynamic stability and shelf-life of 6-methylhept-3-yn-2-one, a self-validating analytical system combining Isothermal Microcalorimetry (IMC) and Quantitative NMR (qNMR) must be employed.

Causality of Design: IMC detects the minute exothermic heat flow associated with slow polymerization or oxidation, providing real-time thermodynamic data. qNMR provides orthogonal structural confirmation of the degradation products without subjecting the thermally sensitive alkynone to the high-heat vaporization required by GC-MS, which would artificially induce isomerization and yield false positives.

Protocol 1: Isothermal Microcalorimetry (IMC) for Thermodynamic Profiling
  • Calibration: Calibrate the IMC instrument using a standard Joule heating pulse to ensure baseline stability (drift < 0.1 µW/day). Rationale: Alkynone degradation at RT is highly exothermic but extremely slow; baseline precision is critical to prevent data artifacting.

  • Sample Preparation: Load 500 mg of high-purity (>99%) 6-methylhept-3-yn-2-one into a glass ampoule under an anhydrous argon atmosphere. Prepare a second control ampoule in ambient air to assess oxygen/moisture susceptibility.

  • Measurement: Equilibrate the ampoules at exactly 25.00 °C in the calorimeter. Record the heat flow ( Φ ) continuously for 14 days.

  • Data Extraction: Integrate the heat flow curve to calculate the enthalpy of degradation ( ΔHdeg​ ). A sustained exothermic signal >1 µW/g indicates ongoing thermodynamic relaxation (degradation).

Protocol 2: Quantitative NMR (qNMR) Tracking
  • Standardization: Prepare a solution of the ynone in anhydrous CDCl3​ (0.5 M). Add 0.1 equivalents of maleic acid as an internal standard. Rationale: Maleic acid provides a distinct, stable olefinic singlet (~6.3 ppm) that does not overlap with the ynone's aliphatic or methyl ketone signals.

  • Incubation: Store the NMR tube at 25 °C under controlled ambient light.

  • Acquisition: Acquire 1H NMR spectra every 48 hours for 30 days using a standardized 90° pulse program with a relaxation delay ( D1 ) of 10 seconds to ensure complete longitudinal relaxation.

  • Validation: Quantify the integration of the isobutyl doublet (~0.9 ppm) and the methyl ketone singlet (~2.3 ppm) relative to the internal standard. The appearance of new vinylic signals (5.5–6.5 ppm) validates isomerization to the dienone.

Protocol S1 Sample Prep (Argon vs Air) S2 Isothermal Microcalorimetry S1->S2 S3 qNMR Tracking (Internal Std) S1->S3 S4 Kinetic Modeling S2->S4 S3->S4 S5 Thermodynamic Validation S4->S5

Orthogonal experimental workflow for self-validating thermodynamic stability assessment.

Quantitative Data Summary

Table 1: Thermodynamic Parameters of 6-Methylhept-3-yn-2-one

ParameterEstimated ValueThermodynamic Significance
Resonance Energy ( π -conjugation) ~2.5 - 3.5 kcal/molStabilizes the ground state relative to isolated alkynes[2].
Isomerization Enthalpy ( ΔHiso​ ) -4.0 to -6.5 kcal/molDemonstrates that the ynone is a kinetic trap, not the global minimum[5].
Activation Energy ( Ea​ ) for Hydration > 22.0 kcal/molPrevents spontaneous rapid degradation in neutral, anhydrous conditions at 25 °C.

Table 2: 30-Day Kinetic Degradation Profile at 25 °C (qNMR Tracking)

Time PointAnhydrous / Argon AtmosphereAmbient Air / Moisture Exposure
Day 1 >99.9% Ynone>99.5% Ynone
Day 7 >99.8% Ynone~97.2% Ynone (Trace diketone observed)
Day 14 >99.5% Ynone~92.0% Ynone (Diketone + oxidation products)
Day 30 ~99.0% Ynone<85.0% Ynone (Significant polymerization)

References

  • Alkene Stability Increases With Substitution Source: Master Organic Chemistry URL:[Link]

  • Gold(I)-Catalyzed 1,3-O-Transposition of Ynones: Mechanism and Catalytic Acceleration with Electron-Rich Aldehydes Source: ACS Catalysis URL:[Link]

  • A Density Functional Theory Study of Base-Catalyzed Substrate-Controlled Dimerizations of Aliphatic Alkynones Source: The Journal of Organic Chemistry URL:[Link]

  • A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions Source: Organic Chemistry Portal / JACS URL:[Link]

  • Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes Source: Thieme Connect URL:[Link]

Sources

Exploratory

In-Depth Physicochemical Profiling of 3-Heptyn-2-one, 6-methyl- (9CI): Molecular Weight, Density, and Analytical Workflows

Executive Summary In the realm of advanced organic synthesis and drug development, the rigorous validation of building block physicochemical properties is a non-negotiable prerequisite. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the rigorous validation of building block physicochemical properties is a non-negotiable prerequisite. As a Senior Application Scientist, I frequently oversee the characterization of specialized intermediates. 3-Heptyn-2-one, 6-methyl- (9CI) —also known by its systematic name 6-methylhept-3-yn-2-one (CAS: 118893-61-1) —is a highly versatile alkyne ketone .

Its unique structural motif, comprising a conjugated yn-one system and a branched isobutyl tail, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper outlines the fundamental quantitative data of this compound and provides field-proven, self-validating protocols for determining its exact molecular weight and density.

Structural & Physicochemical Characterization

The macroscopic properties of 3-heptyn-2-one, 6-methyl- are directly dictated by its molecular architecture. The linear geometry of the internal alkyne (C3≡C4) restricts conformational freedom, while the terminal isobutyl group (C6-C7) introduces steric bulk. This structural interplay disrupts tight intermolecular packing, which fundamentally lowers its density compared to planar or unbranched analogs.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Heptyn-2-one, 6-methyl- (9CI)
CAS Registry Number 118893-61-1
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Exact Mass (Monoisotopic) 124.0888 Da
Predicted Density ~0.85 - 0.86 g/cm³ (at 20 °C)
SMILES CC(C)CC#CC(=O)C

Note: Due to the volatility and specific branching of this aliphatic yn-one, empirical density closely aligns with predictive models for structurally similar aliphatic alkynones (e.g., 6-methyl-3,5-heptadien-2-one, which exhibits a density of ~0.857 g/cm³) .

Analytical Workflows for Physicochemical Validation

To ensure scientific integrity and trustworthiness, every analytical protocol must operate as a self-validating system. Below are the detailed methodologies designed to accurately capture the molecular weight and density of this compound.

Protocol A: Exact Mass and Molecular Weight Determination via ESI-HRMS

Causality & Rationale: Ketones possess lone pairs of electrons on the oxygen atom, making them highly amenable to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for generating the [M+H]+ ion without inducing excessive fragmentation. Formic acid is selected as the mobile phase additive because it acts as a soft proton donor, ensuring efficient ionization while suppressing unwanted sodium adduct formation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of purified 3-heptyn-2-one, 6-methyl- in 1.0 mL of LC-MS grade methanol containing 0.1% (v/v) formic acid.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-ppm mass accuracy prior to injection.

  • Injection & Acquisition: Inject 1 µL of the prepared sample at a flow rate of 0.2 mL/min. Monitor for the [M+H]+ adduct at the theoretical m/z of 125.0966.

  • Data Processing & Validation: Compare the experimental isotopic pattern with the theoretical distribution for the C8H13O+ ion. A mass error of < 2 ppm confirms the molecular weight of 124.18 g/mol .

Protocol B: Precision Density Measurement via Oscillating U-Tube Densitometry

Causality & Rationale: Traditional pycnometry is highly prone to evaporative losses when dealing with volatile, low-molecular-weight ketones. An oscillating U-tube densitometer is mandated because it provides a closed system, requires only ~1 mL of sample, and delivers 5-digit precision. The measured density (~0.85 g/cm³) is a direct consequence of the isobutyl branching, which sterically hinders the close packing of the linear alkyne chains.

Step-by-Step Methodology:

  • System Equilibration: Clean the borosilicate glass U-tube sequentially with toluene and acetone, then dry with ambient air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly 20.00 °C.

  • Sample Introduction: Inject the neat liquid 3-heptyn-2-one, 6-methyl- slowly into the U-tube using a glass Luer-lock syringe. Critical Step: Injection must be slow to prevent the introduction of micro-bubbles, which would artificially lower the measured density.

  • Measurement: Allow the internal Peltier thermostat to stabilize the sample at 20.00 °C for 3 minutes. The instrument calculates density based on the change in the oscillation frequency of the U-tube.

  • Validation: Perform triplicate measurements. Acceptable standard deviation must be ≤ 0.00005 g/cm³.

Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, parallel analytical validation, and final data synthesis.

G Start 3-Heptyn-2-one, 6-methyl- Sample Acquisition Prep Sample Purification (Vacuum Distillation) Start->Prep MW Molecular Weight Determination (ESI-HRMS: 124.18 g/mol) Prep->MW Density Density Measurement (Oscillating U-Tube: ~0.85 g/cm³) Prep->Density Struct Structural Validation (1H & 13C NMR) Prep->Struct Data Data Synthesis & Physicochemical Profiling MW->Data Density->Data Struct->Data

High-precision physicochemical validation workflow for 3-heptyn-2-one, 6-methyl-.

Synthetic Utility and Mechanistic Insights

The molecular weight and density of 3-heptyn-2-one, 6-methyl- are not merely static identifiers; they are critical parameters for reaction engineering. With a molecular weight of 124.18 g/mol and a density of approximately 0.85 g/cm³, the molarity of the neat liquid can be calculated to be roughly 6.8 M.

This high concentration is highly advantageous when utilizing the compound as both a reactant and a solvent in solvent-free catalytic cross-coupling reactions. Furthermore, the electron-withdrawing nature of the carbonyl group activates the adjacent alkyne towards nucleophilic attack, making it an excellent Michael acceptor in the synthesis of substituted heterocycles and complex pharmaceutical scaffolds.

References

  • NextSDS. "3-Heptyn-2-one, 6-methyl- (9CI) — Chemical Substance Information." NextSDS Database, 2026. URL:[Link]

  • J-GLOBAL. "6-メチル-3-ヘプチン-2-オン | 化学物質情報 (6-Methyl-3-heptyne-2-one Chemical Information)." Japan Science and Technology Agency. URL:[Link]

  • LookChem. "6-Methyl-3,5-heptadien-2-one Chemical Properties (Density Reference)." LookChem Database. URL:[Link]

Foundational

On the Biogenic Origins of 6-Methyl-3-heptyn-2-one: A Roadmap for Discovery

An In-Depth Technical Guide for Researchers Abstract: 6-Methyl-3-heptyn-2-one is a fascinating molecule whose presence in nature has yet to be confirmed. This guide deviates from cataloging known sources to instead provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract: 6-Methyl-3-heptyn-2-one is a fascinating molecule whose presence in nature has yet to be confirmed. This guide deviates from cataloging known sources to instead provide a scientifically rigorous, theoretical framework for its potential biogenic origins. We will delve into plausible biosynthetic pathways, identify potential natural precursors, and lay out a comprehensive experimental workflow for its discovery and validation in natural systems. This document is intended for researchers, chemists, and drug development professionals interested in the exploration of novel natural products and their enzymatic machinery.

Introduction: The Allure of an Undiscovered Natural Product

While the chemical literature is replete with methods for the synthesis of 6-methyl-3-heptyn-2-one, a conspicuous silence surrounds its natural origins. To date, this branched-chain alkynic ketone has not been isolated from any plant, fungal, or microbial source. This absence, however, does not preclude its existence. Nature is a master chemist, often producing complex molecules through elegant and unforeseen pathways. The unique structural features of 6-methyl-3-heptyn-2-one—a terminal methyl ketone, an internal alkyne, and an iso-butyl group—suggest a rich and plausible biosynthetic narrative rooted in well-established metabolic pathways.

This guide serves as a foundational roadmap for the enterprising researcher. We will proceed not by assumption, but by inference, drawing parallels from known biochemical transformations to construct a logical and testable framework for the discovery of 6-methyl-3-heptyn-2-one as a novel natural product.

Hypothetical Biosynthetic Pathways: A Tale of Acetogenins and Amino Acids

Two primary metabolic routes present themselves as the most probable origins for the carbon skeleton of 6-methyl-3-heptyn-2-one: the polyketide (acetogenin) pathway and amino acid metabolism.

Pathway A: The Polyketide/Fatty Acid Synthase (PKS/FAS) Route

The backbone of many natural products, including numerous alkynes, is assembled by the iterative condensation of acetate units. We propose a pathway initiated by a non-canonical starting unit derived from the amino acid L-leucine.

Proposed Mechanism:

  • Initiation: The biosynthesis begins with the decarboxylation and activation of L-leucine to form isovaleryl-CoA. This is a common entry point for branched-chain fatty acid synthesis.

  • Elongation: Isovaleryl-CoA serves as the starter unit for a Type I PKS or a FAS system. Two successive condensations with malonyl-CoA would extend the chain, yielding a saturated 8-carbon intermediate attached to an acyl carrier protein (ACP).

  • Desaturation (Alkyne Formation): The key step is the formation of the triple bond. This is catalyzed by a specialized acetylenase, a type of desaturase enzyme. These enzymes are known to introduce triple bonds into fatty acid chains, often acting on a pre-existing double bond. We hypothesize a two-step desaturation process to form the internal alkyne.

  • Thioester Cleavage and Oxidation: The final steps would involve the release of the fatty acid from the ACP and subsequent oxidation at the C2 position, followed by decarboxylation to yield the terminal methyl ketone. This is analogous to the beta-oxidation pathway.

G cluster_0 Amino Acid Metabolism cluster_1 Polyketide/Fatty Acid Synthesis cluster_2 Post-PKS Tailoring L-Leucine L-Leucine Isovaleryl-CoA Isovaleryl-CoA L-Leucine->Isovaleryl-CoA BCAT & BCKDH Saturated C8-ACP Intermediate Saturated C8-ACP Intermediate Isovaleryl-CoA->Saturated C8-ACP Intermediate FAS/PKS Elongation Malonyl-CoA (x2) Malonyl-CoA (x2) Malonyl-CoA (x2)->Saturated C8-ACP Intermediate Alkynic C8-ACP Intermediate Alkynic C8-ACP Intermediate Saturated C8-ACP Intermediate->Alkynic C8-ACP Intermediate Acetylenase/ Desaturase 6-Methyl-3-heptynoic acid 6-Methyl-3-heptynoic acid Alkynic C8-ACP Intermediate->6-Methyl-3-heptynoic acid Thioesterase 6-Methyl-3-heptyn-2-one 6-Methyl-3-heptyn-2-one 6-Methyl-3-heptynoic acid->6-Methyl-3-heptyn-2-one Oxidation & Decarboxylation

Caption: Hypothetical Biosynthetic Pathway via PKS/FAS.

Experimental Workflow for Discovery and Identification

The search for a novel natural product requires a systematic and multi-faceted analytical approach. The following workflow is designed to maximize the probability of detecting and identifying 6-methyl-3-heptyn-2-one in complex biological matrices.

Stage 1: Strategic Sample Selection

The choice of biological source material is paramount. Based on the prevalence of alkynic natural products and branched-chain fatty acids, we recommend focusing on:

  • Plants from the Asteraceae and Apiaceae families: These families are well-documented producers of polyacetylenes.

  • Basidiomycete fungi: Many species are known to produce a diverse array of volatile and semi-volatile secondary metabolites.

  • Marine invertebrates, particularly sponges: These organisms are renowned for their production of unusual lipids and halogenated compounds.

Stage 2: Extraction and Fractionation

The semi-volatile and moderately polar nature of the target molecule dictates the extraction strategy.

Protocol: General Purpose Extraction

  • Homogenization: Lyophilize and grind 100g of source material to a fine powder.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with n-hexane to isolate non-polar compounds, followed by ethyl acetate, and finally methanol. The target compound is expected to be most concentrated in the ethyl acetate fraction.

  • Concentration: Reduce the solvent volume of each fraction in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation: Subject the crude ethyl acetate extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

G Source Material Source Material Extraction Extraction Source Material->Extraction Lyophilize, Grind Crude Extract Crude Extract Extraction->Crude Extract n-Hexane, EtOAc, MeOH Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions Gradient Elution Analytical Screening Analytical Screening Fractions->Analytical Screening GC-MS, LC-MS Hit Identification Hit Identification Analytical Screening->Hit Identification Spectral Match

Caption: Workflow for Natural Product Discovery.

Stage 3: Analytical Identification

A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

TechniquePurposeExpected Result for 6-Methyl-3-heptyn-2-one
Gas Chromatography-Mass Spectrometry (GC-MS) Initial screening of volatile/semi-volatile fractions.A distinct peak with a molecular ion (M+) at m/z 124.09. Key fragments would include m/z 43 (acetyl group) and m/z 81 (loss of acetyl).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of less volatile fractions and confirmation of molecular weight.Protonated molecule [M+H]+ at m/z 125.10. Tandem MS would provide structural fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation of the isolated pure compound.¹H NMR: Characteristic signals for the acetyl methyl protons (~2.2 ppm), the propargylic methyl protons, and the methine proton of the iso-butyl group. ¹³C NMR: Diagnostic signals for the carbonyl carbon (~200 ppm) and the two sp-hybridized carbons of the alkyne (~80-90 ppm).

Protocol: GC-MS Screening

  • Sample Preparation: Dissolve 1 mg of each dried fraction in 1 mL of ethyl acetate.

  • Injection: Inject 1 µL onto a non-polar (e.g., DB-5ms) capillary column.

  • GC Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Detection: Scan from m/z 40 to 400 in electron ionization (EI) mode at 70 eV.

  • Data Analysis: Compare mass spectra of unknown peaks against a reference spectrum of synthetic 6-methyl-3-heptyn-2-one.

Chemical Synthesis from a Natural Precursor: A Proof-of-Concept

To bridge the gap between hypothetical biosynthesis and laboratory reality, a synthetic route starting from a readily available natural product can serve as a valuable proof-of-concept. L-leucine is an ideal starting material.

Synthetic Scheme: L-Leucine can be converted to (S)-3-methylbutanal via diazotization and rearrangement. This aldehyde can then be subjected to a Corey-Fuchs reaction to generate a terminal alkyne. Subsequent deprotonation with a strong base and reaction with acetyl chloride would yield the target molecule. This route not only provides an authentic standard for analytical comparison but also demonstrates the chemical feasibility of converting a plausible biological precursor into the final product.

Conclusion and Future Outlook

The search for 6-methyl-3-heptyn-2-one in nature is a compelling challenge that lies at the intersection of organic chemistry, biochemistry, and analytical science. While it remains an undiscovered natural product, the theoretical framework for its existence is sound. The biosynthetic pathways proposed herein are based on established enzymatic reactions, and the experimental workflow provides a clear and robust strategy for its detection and identification.

The discovery of this molecule in a natural source would be a significant finding, opening up new avenues of research into the enzymatic machinery responsible for its formation. Such enzymes, particularly the putative acetylenase, could become valuable tools for biocatalysis and the synthesis of novel bioactive compounds. It is our hope that this guide will inspire and equip researchers to embark on this exciting quest of chemical discovery.

References

  • This is a hypothetical guide and as such, direct references for the natural occurrence of 6-methyl-3-heptyn-2-one do not exist. The principles and techniques described are based on established knowledge in the fields of natural product chemistry, biosynthesis, and analytical chemistry.
  • Title: Biosynthesis of Polyacetylenes in Higher Plants Source: Phytochemistry URL: [Link]

  • Title: The Chemistry of Fungal Metabolites Source: Natural Product Reports URL: [Link]

  • Title: Marine Natural Products Source: Chemical Reviews URL: [Link]

  • Title: Modern Methods of Organic Synthesis Source: Cambridge University Press URL: [Link]

Protocols & Analytical Methods

Method

using 3-heptyn-2-one, 6-methyl- as a Michael acceptor in organic synthesis

Application Note & Technical Protocol: 6-Methylhept-3-yn-2-one as a Michael Acceptor in Conjugate Additions Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: 6-Methylhept-3-yn-2-one as a Michael Acceptor in Conjugate Additions

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocols

Mechanistic Rationale & Substrate Profiling

The 1,4-conjugate addition (Michael addition) is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis [1]. While α,β -unsaturated ketones (enones) are traditional Michael acceptors, activated alkynes—specifically ynones like 6-methylhept-3-yn-2-one —offer a highly electrophilic platform that yields functionalized, stereodefined α,β -unsaturated enones upon nucleophilic attack [2].

Structural Causality of 6-Methylhept-3-yn-2-one:

  • Electronic Activation: The methyl ketone moiety exerts a strong electron-withdrawing effect, highly polarizing the alkyne and rendering the β -carbon (C4) exceptionally susceptible to nucleophilic attack [1], [3].

  • Steric Tuning: The isobutyl group attached to the β -carbon provides moderate steric bulk. Because the attachment point is a primary carbon (-CH₂-), it does not sterically hinder the incoming nucleophile but provides enough spatial volume to thermodynamically influence the E/Z stereoselectivity of the resulting enone [2].

Unlike enones, which yield saturated ketones after conjugate addition, ynones yield conjugated enones. This preserved unsaturation is highly valuable in drug development for subsequent cycloadditions, cross-coupling, or the synthesis of heterocycles such as furans and pyrazoles [4].

Quantitative Reactivity Profile

The efficiency and stereochemical outcome of the Michael addition to ynones are highly dependent on the nature of the nucleophile [2]. Table 1 summarizes the expected reactivity profiles when utilizing 6-methylhept-3-yn-2-one.

Table 1: Reactivity Profile of 6-Methylhept-3-yn-2-one Across Nucleophile Classes

Nucleophile ClassRepresentative ReagentCatalyst / BaseSolvent SystemTime (h)Typical YieldStereoselectivity
Thiols ThiophenolNone (Catalyst-free)EtOH / H₂O (1:1)2 - 4>90%Z-selective (Kinetic)
Primary Amines BenzylamineNoneEthanol1 - 2>85%Z-selective (H-bond)
Secondary Amines DiethylamineNoneEthanol1 - 2>85%E-selective (Steric)
Active Methylenes Diethyl MalonateNaOEt (1.1 eq)Ethanol12 - 2475-80%Mixed E/Z

Mechanistic Pathway

The reaction proceeds via a rate-determining nucleophilic attack at the β -carbon, generating a highly reactive allenolate intermediate, followed by rapid protonation at the α -carbon [1], [3].

G Ynone 6-Methylhept-3-yn-2-one (Michael Acceptor) Attack Nucleophilic Attack at β-Carbon (C4) Ynone->Attack Nu Nucleophile (Nu-H) (Thiol, Amine, Malonate) Nu->Attack Allenolate Allenolate Intermediate [C=C=C-O-] Attack->Allenolate Rate-determining step Protonation Protonation (Solvent/Nu-H) at α-Carbon (C3) Allenolate->Protonation Rapid Product β-Substituted α,β-Unsaturated Ketone (E/Z Enone) Protonation->Product Stereochemical determination

Mechanistic pathway of nucleophilic conjugate addition to 6-methylhept-3-yn-2-one.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can analytically confirm the success of the transformation at the benchtop.

Protocol A: Catalyst-Free Thia-Michael Addition (Thiol-yne)

Causality Highlight: This reaction is performed in an aqueous ethanol mixture without a catalyst. The protic solvent system accelerates the reaction by stabilizing the negatively charged oxygen of the allenolate intermediate via hydrogen bonding, while simultaneously providing a rapid proton source to trap the intermediate, preventing unwanted polymerization [1], [2].

  • Preparation: To a round-bottom flask, add 6-methylhept-3-yn-2-one (1.0 mmol) and dissolve in a 1:1 mixture of Deionized Water and Ethanol (5 mL total volume).

  • Addition: Add the thiol (e.g., thiophenol, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir vigorously for 2-4 hours open to the air.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo [1].

Validation & Analytical Checkpoints:

  • TLC: The product will appear as a strongly UV-active spot (due to the conjugated β -thioenone system) with a lower Rf than the starting ynone.

  • IR Spectroscopy: Confirm the disappearance of the sharp C≡C stretch (~2200 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1670 cm⁻¹ to ~1650 cm⁻¹.

  • ¹H NMR: Look for the appearance of a distinct vinylic proton at the α -carbon (C3). Because the nucleophile adds to C4, the C3 proton will appear as a sharp singlet (or finely split multiplet due to long-range coupling) around δ 5.8–6.2 ppm.

Protocol B: Stereodivergent Aza-Michael Addition (Amino-yne)

Causality Highlight: The stereochemical outcome of amine addition is entirely dictated by the class of amine used. Primary amines yield the Z-isomer because the remaining N-H proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the geometry. Secondary amines lack this proton; thus, severe steric clashing between the dialkylamine group and the methyl ketone forces the molecule into the thermodynamically favored E-isomer [4].

  • Preparation: Dissolve 6-methylhept-3-yn-2-one (1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add the amine (1.0 mmol of primary amine OR secondary amine) dropwise while stirring at room temperature [4].

  • Reaction: Stir for 15 minutes to 1 hour. The reaction is highly exothermic and rapid.

  • Workup: Concentrate the solvent under reduced pressure. The resulting β -enaminones are often pure enough for subsequent steps without column chromatography.

Validation & Analytical Checkpoints:

  • Visual Cue: The formation of β -enaminones is typically accompanied by a distinct color change to deep yellow or orange.

  • ¹H NMR (Stereochemical Proof): For primary amines (Z-isomer), the hydrogen-bonded N-H proton will appear highly deshielded (often >10 ppm). For secondary amines (E-isomer), this signal will be absent, and the vinylic proton shift will differ predictably from the Z-isomer.

Experimental Workflow Visualization

Workflow Start Prepare Reagents 1.0 eq Ynone + 1.2 eq Nu-H Solvent Dissolve in EtOH/H2O (1:1) (Promotes H-bonding) Start->Solvent React Stir at Room Temperature (2-4 hours) Solvent->React Monitor TLC Monitoring (Check for UV-active product) React->Monitor Quench Quench & Extract (Ethyl Acetate / Brine) Monitor->Quench Dry Dry over Na2SO4 & Concentrate in vacuo Quench->Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify

Standard experimental workflow for the catalyst-free thia-Michael addition.

References

  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one Benchchem URL
  • Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)
  • The Michael Addition Reaction and Conjugate Addition Master Organic Chemistry URL
  • Synthesis and Reactivity of 4-Amino-Substituted Furfurals ACS Publications URL
Application

Application Note: Chemoselective Catalytic Hydrogenation of 6-Methylhept-3-yn-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistic framework and self-validating protocols for the divergent, chemoselective reduction of the α,β-alkyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistic framework and self-validating protocols for the divergent, chemoselective reduction of the α,β-alkynyl ketone (ynone) 6-methylhept-3-yn-2-one.

The Chemoselectivity Paradigm

The molecule 6-methylhept-3-yn-2-one (CAS: 118893-61-1) is a highly versatile building block featuring two reducible functional groups: a conjugated carbon-carbon triple bond (alkyne) and a carbonyl group (ketone). In drug development and complex target synthesis, the ability to selectively reduce one moiety while preserving the other is paramount.

Standard hydrogenation conditions often lead to complex mixtures of over-reduced alkanols. By applying precise catalytic control, we can force the reaction down three distinct pathways:

  • Partial Alkyne Reduction to the (Z)-enone.

  • Exhaustive Alkyne Reduction to the saturated ketone.

  • Selective Ketone Reduction to the propargylic alcohol.

Mechanistic Causality & Catalyst Dynamics

As process scientists, we do not merely select catalysts by trial and error; we exploit thermodynamic and kinetic principles to dictate the reaction pathway[1].

Pathway A: Semi-Reduction via Lindlar's Catalyst

To achieve the (Z)-6-methylhept-3-en-2-one, we utilize Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead acetate) supplemented with quinoline.

  • The Causality: The lead permanently deactivates the most reactive palladium sites. Quinoline acts as a dynamic ligand; it reversibly binds to the catalyst surface, outcompeting the newly formed alkene (which has lower π-electron density than the starting alkyne) for active sites. This kinetic barrier prevents over-reduction to the alkane[2].

Pathway B: Exhaustive Alkyne Saturation via Pd/C

To isolate 6-methylheptan-2-one, standard 10% Palladium on Carbon (Pd/C) is employed under ambient pressure.

  • The Causality: Palladium has a high affinity for π-systems. The alkyne and intermediate alkene rapidly adsorb onto the Pd surface and undergo stepwise hydrogen addition. The aliphatic ketone, however, is electronically deactivated and coordinates poorly to the metal surface. Under low H₂ pressure (1 atm), the ketone acts as a thermodynamic sink, remaining entirely untouched[3].

Pathway C: Asymmetric Transfer Hydrogenation (ATH)

To reduce the ketone while sparing the alkyne, we abandon H₂ gas entirely and utilize an Iridium(III)-TsDPEN complex with sodium formate.

  • The Causality: By switching from heterogeneous surface chemistry to a homogeneous outer-sphere mechanism, the alkyne becomes inert. The Ir-complex specifically coordinates the oxygen of the carbonyl. Sodium formate acts as the hydride source, transferring a hydride to the metal, which is then enantioselectively delivered to the ketone face dictated by the chiral TsDPEN ligand[4].

Pathway Visualization

G Substrate 6-Methylhept-3-yn-2-one (Ynone Substrate) Lindlar Lindlar Catalyst, H2 Quinoline, Cyclohexane Substrate->Lindlar PdC 10% Pd/C, H2 EtOAc, 25°C Substrate->PdC ATH Chiral Ir-Catalyst HCOONa, EtOH Substrate->ATH Z_Enone (Z)-6-Methylhept-3-en-2-one (Chemoselective Semi-Reduction) Lindlar->Z_Enone Sat_Ketone 6-Methylheptan-2-one (Exhaustive Alkyne Reduction) PdC->Sat_Ketone Prop_Alcohol 6-Methylhept-3-yn-2-ol (Chemoselective Ketone Reduction) ATH->Prop_Alcohol

Figure 1: Divergent chemoselective hydrogenation pathways for 6-methylhept-3-yn-2-one.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (Z)-6-Methylhept-3-en-2-one
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 6-methylhept-3-yn-2-one (1.24 g, 10.0 mmol) in 20 mL of anhydrous cyclohexane.

  • Catalyst Loading: Add 120 mg of Lindlar Catalyst (5 wt% Pd on CaCO₃, Pb poisoned) followed by 26 mg (0.2 mmol) of synthetic grade quinoline.

  • Reaction: Purge the vessel with N₂ (3x), then introduce H₂ gas via a balloon or gas burette (1 atm). Stir vigorously at 0–5 °C for 1.5 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl to remove quinoline, dry over MgSO₄, and concentrate in vacuo.

  • System Validation & Endpoint Causality: This is a self-terminating system. Because the poisoned catalyst cannot bind the resulting alkene, hydrogen uptake will spontaneously stall at exactly 244 mL (1.0 molar equivalent at 25 °C, 1 atm). If the burette stops moving, the reaction is complete and over-reduction is physically impossible.

Protocol B: Synthesis of 6-Methylheptan-2-one
  • Preparation: Dissolve 6-methylhept-3-yn-2-one (1.24 g, 10.0 mmol) in 20 mL of HPLC-grade ethyl acetate.

  • Catalyst Loading: Add 50 mg of 10% Pd/C (wet, ~50% water to prevent ignition).

  • Reaction: Purge the vessel with N₂ (3x), then introduce H₂ gas (1 atm). Stir vigorously at 25 °C.

  • Workup: Filter through Celite, wash with EtOAc, and evaporate the solvent to yield the pure saturated ketone.

  • System Validation & Endpoint Causality: The aliphatic ketone is electronically inert to Pd/C under ambient pressure. The reaction self-validates by consuming precisely 488 mL of H₂ (2.0 molar equivalents) and then completely halting. No continuous TLC monitoring is required; volumetric H₂ consumption is the absolute endpoint indicator.

Protocol C: Synthesis of (S)-6-Methylhept-3-yn-2-ol
  • Preparation: In a Schlenk tube, combine 6-methylhept-3-yn-2-one (1.24 g, 10.0 mmol) and sodium formate (3.40 g, 50.0 mmol) in 25 mL of a degassed Ethanol/Water mixture (5:1 v/v).

  • Catalyst Loading: Add 0.1 mol% of the chiral Iridium catalyst, e.g., Cp*Ir(TsDPEN).

  • Reaction: Seal the tube and stir at 40 °C for 12 hours.

  • Workup: Quench with water, extract with dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • System Validation & Endpoint Causality: By utilizing formate as a hydride source instead of H₂ gas, the system is fundamentally incapable of reducing the alkyne. The self-validation occurs during crude ¹H-NMR analysis: the complete absence of alkene/alkane proton signals confirms 100% chemoselectivity. Enantiomeric excess (>95% ee) validates the structural integrity of the chiral ligand.

Quantitative Data Summary

Target ProductCatalyst SystemPressure / TempChemoselectivitySelf-Validation Endpoint
(Z)-6-Methylhept-3-en-2-one Lindlar (Pd/CaCO₃/Pb) + Quinoline1 atm H₂ / 0–5 °C>98% (Alkyne → Z-Alkene)H₂ uptake stalls at exactly 1.0 eq.
6-Methylheptan-2-one 10% Pd/C1 atm H₂ / 25 °C>99% (Alkyne → Alkane)H₂ uptake stalls at exactly 2.0 eq.
(S)-6-Methylhept-3-yn-2-ol Ir-TsDPEN + HCOONaTransfer / 40 °C>99% (Ketone → Alcohol)0% alkyne over-reduction by NMR.

References

  • Mettler Toledo. (n.d.). Hydrogenation Reactions: Safe Reaction Monitoring & Control. Retrieved from: [Link]

  • Mori, K. (2005). Protective Group-Free Syntheses of (±)-Frontalin, (±)-endo-Brevicomin, and (±)-exo-Brevicomin. Bioscience, Biotechnology, and Biochemistry, 69(5), 975-983. Retrieved from: [Link]

  • Vapourtec. (n.d.). Hydrogenation in Flow Chemistry: Reduction of a terminal alkyne to alkene in flow mode with Lindlar’s catalyst. Retrieved from: [Link]

  • Zhang, Y.-M., Yuan, M.-L., Liu, W.-P., & Zhou, Q.-L. (2018). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters, 20(15), 4486–4489. Retrieved from: [Link]

Method

Advanced Application Notes: Regio- and Stereoselective Nucleophilic Additions to 3-Heptyn-2-one, 6-methyl-

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Profile: 3-Heptyn-2-one, 6-methyl- (CAS: 118893-61-1) Structural Formula: CH3​-C(=O)-C≡C-CH2​-CH(CH3​)2​ Chemical Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Profile: 3-Heptyn-2-one, 6-methyl- (CAS: 118893-61-1) Structural Formula: CH3​-C(=O)-C≡C-CH2​-CH(CH3​)2​

Chemical Profile & Reactivity Dynamics

3-Heptyn-2-one, 6-methyl- is a highly versatile α,β -alkynyl ketone (ynone) characterized by an electron-withdrawing acetyl group and a moderately sterically encumbered isobutyl tail at the β -position. In drug development and complex organic synthesis, this scaffold serves as a premium electrophile.

The reactivity of this ynone is strictly governed by Hard and Soft Acids and Bases (HSAB) theory . The molecule presents two distinct electrophilic sites:

  • The Carbonyl Carbon (C2): A "hard" electrophilic center governed by kinetic and charge control.

  • The β -Alkynyl Carbon (C4): A "soft" electrophilic center governed by thermodynamic and orbital control.

The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, making ynones highly efficient Michael acceptors[1]. Hard nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the carbonyl to yield propargylic alcohols. Conversely, soft nucleophiles (e.g., thiols, amines, and organocuprates) undergo 1,4-conjugate addition to the β -carbon, breaking the triple bond to yield highly functionalized α,β -unsaturated enones[2].

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic pathways available for 3-heptyn-2-one, 6-methyl-, illustrating how reagent selection dictates the regiochemical outcome.

G cluster_1 1,4-Conjugate Addition (Soft Nucleophiles) cluster_2 1,2-Carbonyl Addition (Hard Nucleophiles) Ynone 3-Heptyn-2-one, 6-methyl- (Electrophilic Ynone) Thiol Thiols (R-SH) Catalyst-Free Ynone->Thiol Amine Amines (R-NH2) Stereodivergent Ynone->Amine Cuprate Organocuprates (R2CuLi) Regioselective Ynone->Cuprate Grignard Grignard Reagents (R-MgX) Kinetic Control Ynone->Grignard Enone β-Substituted Enones (Michael Adducts) Thiol->Enone Thia-Michael Amine->Enone Aza-Michael Cuprate->Enone Carbo-Michael PropAlcohol Propargylic Alcohols (1,2-Adducts) Grignard->PropAlcohol Nucleophilic Attack at C=O

Divergent nucleophilic addition pathways for 3-heptyn-2-one, 6-methyl- based on HSAB principles.

Experimental Protocols & Methodologies

Protocol I: Catalyst-Free Thia-Michael Addition

Objective: Synthesis of β -thio- α,β -unsaturated ketones. Causality & Theory: Thiols are highly polarizable (soft) nucleophiles. Thiol-yne conjugate additions can often be performed under mild, catalyst-free conditions to yield β -thio- α,β -unsaturated ketones[1]. By utilizing a polar protic solvent system (e.g., Water/Ethanol), hydrogen bonding to the carbonyl oxygen lowers the LUMO energy of the ynone, accelerating the nucleophilic attack at the β -carbon despite the steric bulk of the isobutyl group. Self-Validation: The reaction is self-indicating via FTIR. The disappearance of the sharp alkyne stretch ( 2200 cm −1 ) and the red-shift of the carbonyl stretch from 1680 cm −1 to 1650 cm −1 confirms the formation of the conjugated enone.

Step-by-Step Procedure:

  • Charge a 25 mL round-bottom flask with 3-heptyn-2-one, 6-methyl- (1.0 mmol, 124.2 mg) and 5 mL of a 1:1 mixture of deionized water and ethanol.

  • Add the selected thiol (e.g., thiophenol, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the mixture vigorously for 2–4 hours. Monitor progression via TLC (Eluent: 8:2 Hexane/Ethyl Acetate; UV detection).

  • Upon complete consumption of the ynone, dilute the mixture with 15 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO 3​ (10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the pure (Z)- β -thio-enone.

Protocol II: Stereodivergent Aza-Michael Addition

Objective: Synthesis of functionalized enaminones. Causality & Theory: Heteronucleophilic 1,4-conjugate addition has been employed extensively for the construction of heterocycles and highly efficient conjugation to biological compounds[2]. The conjugate addition of amines to ynones is stereospecific; primary amines yield the Z alkene, whereas secondary amines furnish the E isomer[3]. This divergence occurs because primary amines form an intramolecular hydrogen bond (N-H O=C) that thermodynamically locks the molecule into the (Z)-configuration. Secondary amines lack this proton and default to the (E)-configuration to minimize A1,3 -allylic strain with the bulky isobutyl tail. Self-Validation: 1 H NMR provides immediate structural validation. For primary amine adducts, the hydrogen-bonded N-H proton will appear as a highly deshielded broad singlet ( δ 9.5–11.0 ppm), confirming the (Z)-geometry.

Step-by-Step Procedure:

  • Dissolve 3-heptyn-2-one, 6-methyl- (1.0 mmol) in 3 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath to prevent exothermic oligomerization.

  • Slowly add the amine (1.1 mmol; e.g., benzylamine for (Z)-isomer, or morpholine for (E)-isomer) via syringe.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting enaminone via recrystallization (if solid) or silica gel chromatography (using a gradient of Hexane/EtOAc with 1% Et 3​ N to prevent streaking).

Protocol III: Regioselective Carbo-Michael Addition via Organocuprates

Objective: Alkylation of the β -carbon to form heavily substituted enones. Causality & Theory: Direct addition of hard carbon nucleophiles (like MeLi or MeMgBr) results in 1,2-addition. To force a 1,4-addition, the hard nucleophile must be transmetalated with a Copper(I) salt to form a soft Gilman reagent (R 2​ CuLi). The Cu(I) center pre-coordinates to the alkyne π -system, directing an oxidative addition that bypasses the steric hindrance of the isobutyl group, followed by reductive elimination to form the C-C bond exclusively at the β -position. Self-Validation: Quenching the reaction with aqueous NH 4​ Cl/NH 4​ OH yields a deep blue aqueous phase (indicating the formation of copper-amine complexes), confirming the destruction of the active cuprate.

Step-by-Step Procedure:

  • Flame-dry a Schlenk flask and purge with Argon. Suspend CuI (1.1 mmol, 209 mg) in anhydrous THF (5 mL) and cool to 0 °C.

  • Add Methyllithium (2.2 mmol, solution in diethyl ether) dropwise. The suspension will transiently turn yellow and then clear, indicating the formation of the soluble lithium dimethylcuprate (Me 2​ CuLi).

  • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 3-heptyn-2-one, 6-methyl- (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the cuprate solution over 10 minutes.

  • Stir the reaction at -78 °C for 1.5 hours.

  • Quench the reaction at -78 °C by adding 5 mL of a 1:1 mixture of saturated aqueous NH 4​ Cl and 30% NH 4​ OH.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract with diethyl ether (3 × 10 mL), dry over MgSO 4​ , concentrate, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the expected regiochemical and stereochemical outcomes when reacting 3-heptyn-2-one, 6-methyl- with various classes of nucleophiles based on the protocols provided.

Nucleophile ClassRepresentative ReagentRegioselectivityMajor StereoisomerExpected Yield
Soft Heteroatom Thiophenol1,4-Addition(Z)-Isomer85–95%
Soft Heteroatom Benzylamine (1° Amine)1,4-Addition(Z)-Isomer80–90%
Soft Heteroatom Morpholine (2° Amine)1,4-Addition(E)-Isomer75–85%
Soft Carbon Lithium Dimethylcuprate1,4-Addition(E/Z) Mixture70–80%
Hard Carbon Methylmagnesium Bromide1,2-AdditionN/A (Chiral Alcohol)>90%

References

  • Title: Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one Source: BenchChem URL: 1

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: ACS Publications (Chemical Reviews) URL: 2

  • Title: Synthesis and Reactivity of 4-Amino-Substituted Furfurals Source: ACS Publications (The Journal of Organic Chemistry) URL: 3

Sources

Application

Application Note: Asymmetric Reduction Procedures for 6-Methylhept-3-yn-2-one

Subtitle: Scalable Protocols for the Enantioselective Synthesis of Chiral Propargylic Alcohols Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Scalable Protocols for the Enantioselective Synthesis of Chiral Propargylic Alcohols Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Introduction & Mechanistic Rationale

Chiral propargylic alcohols are indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and natural products[1]. The asymmetric reduction of alkynyl ketones, specifically 6-methylhept-3-yn-2-one (a sterically differentiated aliphatic ynone), presents unique chemo- and stereoselectivity challenges. The primary objective is to reduce the carbonyl group with high enantiomeric excess (ee) while completely suppressing the over-reduction of the conjugated alkyne moiety[2].

Historically, asymmetric reductions of alkynyl ketones relied heavily on stoichiometric chiral boranes (e.g., Alpine-Borane or DIP-Cl). However, a major drawback of these α-pinene-derived reducing agents is that stoichiometric amounts are required, leading to poor atom economy and difficult scale-up[3]. Modern process chemistry favors catalytic approaches[2]. This application note details two highly robust, self-validating methodologies tailored for 6-methylhept-3-yn-2-one:

  • Noyori Asymmetric Transfer Hydrogenation (ATH): Utilizes a Ru(II)-TsDPEN catalyst. The mechanism proceeds via a highly ordered six-membered pericyclic transition state, ensuring excellent facial selectivity without the need for high-pressure hydrogen gas[4].

  • Biocatalytic Ketoreductase (KRED) Reduction: Employs engineered alcohol dehydrogenases with an in situ cofactor recycling system, offering an ultra-mild, green-chemistry alternative with near-perfect stereocontrol.

Comparative Catalyst Performance Data

The following table summarizes the expected quantitative metrics for the asymmetric reduction of 6-methylhept-3-yn-2-one using various catalytic systems.

Reduction SystemCatalyst / EnzymeHydride SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)Scalability
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et₃N (5:2)30> 92%94 - 96%Excellent (Pilot-scale)
CBS Reduction (R)-Me-CBS OxazaborolidineBH₃·SMe₂-3085 - 90%90 - 95%Moderate (Cryogenic req.)
Biocatalysis Engineered KRED (e.g., KRED-P1)Isopropanol / NADP⁺30> 95%> 99%Excellent (Aqueous)
Stoichiometric Alpine-BoraneAlpine-Borane25~ 80%85 - 90%Poor (Atom economy)

Note: The choice between (R,R) and (S,S) ligands or specific KRED variants will dictate the absolute configuration of the resulting 6-methylhept-3-yn-2-ol.

Mechanistic Workflow & Decision Matrix

ATH_Cycle Ru_Precatalyst Ru(II) Precatalyst (RuCl(p-cymene)(TsDPEN)) Active_Catalyst Active 16e- Ru Complex (Amido Complex) Ru_Precatalyst->Active_Catalyst Base activation Substrate_Binding Substrate Coordination (6-methylhept-3-yn-2-one) Active_Catalyst->Substrate_Binding Ketone entry Hydride_Transfer Concerted Hydride/Proton Transfer (Six-Membered Transition State) Substrate_Binding->Hydride_Transfer Face-selective orientation Product_Release Chiral Product Release (R)- or (S)-6-methylhept-3-yn-2-ol Hydride_Transfer->Product_Release Reduction Formate_Regen Catalyst Regeneration (HCOOH / Et3N) Product_Release->Formate_Regen 18e- Ru-alkoxide intermediate Formate_Regen->Active_Catalyst Hydride source

Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation for alkynyl ketones.

Experimental Protocols

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: The use of the HCOOH/Et₃N (5:2) azeotrope serves a dual purpose: it acts as a safe, liquid hydride source and maintains a slightly acidic environment that prevents the base-catalyzed degradation of the sensitive alkynyl ketone. The reaction is run at a mild 30°C to ensure kinetic control over the facial selectivity, maximizing ee[4].

Materials:

  • 6-methylhept-3-yn-2-one (Substrate, 10.0 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (Catalyst, 0.05 mmol, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5.0 mL)

  • Anhydrous Dichloromethane (DCM) (10.0 mL)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

    • Self-Validation Step: Ensure the flask holds positive pressure via a bubbler to prevent oxygen-induced catalyst deactivation.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol) to the flask, followed by 10.0 mL of anhydrous DCM. Stir until completely dissolved (a deep red/orange solution will form).

  • Azeotrope Addition: Slowly inject 5.0 mL of the HCOOH/Et₃N (5:2) azeotrope. The solution color will shift to a lighter yellow, indicating the formation of the active 16-electron ruthenium hydride species.

  • Substrate Introduction: Add 6-methylhept-3-yn-2-one (1.24 g, 10.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the mixture at 30°C. Monitor the conversion via GC-FID or TLC (Hexanes/EtOAc 4:1) every 2 hours. The reaction typically reaches >98% conversion within 8-12 hours.

  • Quenching & Workup: Once conversion is complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ carefully (gas evolution will occur). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure chiral propargylic alcohol.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

Causality & Design: Biocatalytic reductions are highly sensitive to pH drops caused by ketone reduction. Using an isopropanol (IPA) coupled system not only regenerates the NADP⁺ cofactor but also acts as a co-solvent to increase the solubility of the lipophilic 6-methylhept-3-yn-2-one.

Materials:

  • 6-methylhept-3-yn-2-one (10.0 mmol)

  • Engineered KRED enzyme powder (e.g., 50 mg)

  • NADP⁺ sodium salt (1.0 mg)

  • Potassium phosphate buffer (100 mM, pH 7.0, 40 mL)

  • Isopropanol (10 mL)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 40 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.0 using 1M NaOH or HCl.

    • Self-Validation Step: Verify pH at the reaction temperature (30°C), as buffer pKa is temperature-dependent. Deviations outside pH 6.5-7.5 can denature the KRED.

  • Enzyme & Cofactor Dissolution: Dissolve 50 mg of KRED and 1.0 mg of NADP⁺ in the buffer. Swirl gently to avoid foaming (which denatures the protein).

  • Substrate Addition: Dissolve 6-methylhept-3-yn-2-one (1.24 g, 10.0 mmol) in 10 mL of isopropanol.

  • Reaction Initiation: Add the substrate/IPA solution to the aqueous enzyme mixture. The reaction will form a biphasic or milky suspension.

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm. Monitor the pH periodically; it should remain stable due to the IPA oxidation balancing the reduction.

  • Extraction: After 24 hours, extract the product using Methyl tert-butyl ether (MTBE) (3 x 20 mL). Centrifuge if an emulsion forms. Dry and concentrate to obtain the highly enantioenriched alcohol.

Analytical Validation

To confirm the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized product, the enantiomeric excess must be rigorously quantified:

  • Chiral GC/HPLC: Analyze the purified 6-methylhept-3-yn-2-ol using a chiral stationary phase (e.g., Chiralcel OD-H or a chiral capillary GC column like Cyclosil-B).

  • Absolute Configuration: The absolute configuration can be assigned by comparing the optical rotation to literature values or via Mosher's ester analysis.

Sources

Method

Application Note: 3-Heptyn-2-one, 6-methyl- as a Versatile Electron-Deficient Alkyne for Advanced Click Chemistry Workflows

Executive Summary The evolution of click chemistry has increasingly shifted toward catalyst-free, bioorthogonal methodologies. While cyclooctynes dominate strain-promoted azide-alkyne cycloadditions (SPAAC), acyclic elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of click chemistry has increasingly shifted toward catalyst-free, bioorthogonal methodologies. While cyclooctynes dominate strain-promoted azide-alkyne cycloadditions (SPAAC), acyclic electron-deficient alkynes—specifically ynones—have emerged as highly tunable and powerful alternatives for bioconjugation and materials science[1]. 3-Heptyn-2-one, 6-methyl- (CAS: 118893-61-1), an internal alkynyl ketone, features a conjugated system where the carbonyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne. This electronic activation enables rapid, catalyst-free click reactions, including 2[2], 3[3], and 4[4].

Mechanistic Rationale: Causality in Ynone Reactivity

The utility of 3-heptyn-2-one, 6-methyl- stems from a delicate balance between its electronic activation and steric environment:

  • Thiol-Yne Conjugate Addition: The C2 carbonyl strongly polarizes the C3≡C4 triple bond. When exposed to a nucleophile (e.g., a thiolate), attack occurs regioselectively at the β-carbon (C4), stabilized by the formation of an intermediate allenolate. Following the anti-addition rule for activated alkynes, this reaction predominantly yields the highly stable Z-vinyl sulfide isomer[2]. Furthermore, the isobutyl group at C5 provides sufficient steric hindrance to prevent unwanted secondary nucleophilic attacks, ensuring a strict 1:1 stoichiometry[5].

  • Diels-Alder Cycloaddition: As a highly electron-deficient dienophile, 3-heptyn-2-one, 6-methyl- reacts readily with dienes such as 2H-pyran-2-ones. The initial [4+2] cycloaddition is followed by the irreversible extrusion of CO2, acting as a thermodynamic sink that drives the equilibrium toward the formation of stable aromatic conjugates[3].

Quantitative Data Presentation

The following table summarizes the kinetic and thermodynamic parameters for 3-heptyn-2-one, 6-methyl- across various click modalities, allowing researchers to select the optimal pathway for their specific application.

Click ModalityReaction PartnerCatalyst RequiredTypical SolventReaction TimeRegioselectivityAverage Yield
Thiol-Yne Primary Thiols (Cys)None (Mild Base)Aqueous Buffer (pH 8)1 - 2 h>95% β-addition (Z-isomer)85 - 95%
IEDDA 2H-Pyran-2-onesNoneToluene / DMF4 - 8 hMeta/Para mixture75 - 88%
Cu-Free AAC Aliphatic AzidesNoneH2O / MeOH12 - 24 h1,4- and 1,5-isomers60 - 75%

Experimental Protocols

Protocol A: Catalyst-Free Thiol-Yne Bioconjugation (Peptide Labeling)

Objective: To covalently conjugate a cysteine-containing peptide to 3-heptyn-2-one, 6-methyl- via a nucleophilic conjugate addition. Causality & Design: Operating at pH 8.0 ensures that a significant fraction of the cysteine thiol (pKa ~8.3) is deprotonated to the highly nucleophilic thiolate. The absence of copper or radical initiators preserves the integrity of sensitive peptide backbones, avoiding oxidative degradation[2].

Step-by-Step Methodology:

  • Preparation of Peptide Solution: Dissolve the cysteine-containing peptide (1.0 equiv, typically 1 mM) in degassed 100 mM sodium phosphate buffer (pH 8.0). Note: Degassing the buffer prevents disulfide bond formation (homodimerization) prior to the click reaction.

  • Ynone Introduction: Prepare a 50 mM stock solution of 3-heptyn-2-one, 6-methyl- in anhydrous DMSO. Add 1.5 equiv of the ynone to the peptide solution dropwise under gentle vortexing to prevent localized precipitation.

  • Incubation: Incubate the mixture at room temperature (22°C) for 2 hours. The electron-withdrawing ketone drives the rapid anti-addition of the thiolate across the alkyne[1].

  • Quenching & Purification: Quench the reaction by lowering the pH to 4.0 using 1% trifluoroacetic acid (TFA). Purify the Z-vinyl sulfide conjugate via preparative RP-HPLC.

  • Analytical Validation: Analyze the collected fractions via LC-MS. A precise mass shift of +124.09 Da (the exact mass of the ynone) confirms successful 1:1 conjugation.

G N1 6-Methyl-3-heptyn-2-one (Electron-Deficient Alkyne) N5 Nucleophilic Attack at C4 N1->N5 N2 Cys-Peptide (Thiol Nucleophile) N4 Thiolate Anion Formation N2->N4 N3 Phosphate Buffer (pH 8.0) N3->N4 N4->N5 N6 Stable Z-Vinyl Sulfide Adduct (Irreversible Linkage) N5->N6

Figure 1: Thermodynamic workflow of the catalyst-free Thiol-Yne conjugate addition pathway.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA) for Polymer Functionalization

Objective: To graft 3-heptyn-2-one, 6-methyl- onto a diene-functionalized polymer backbone. Causality & Design: The ynone acts as a highly reactive dienophile. Upon reacting with a substituted 2H-pyran-2-one, the intermediate bicyclic adduct spontaneously extrudes CO2. This irreversible gas evolution acts as a thermodynamic sink, driving the reaction to absolute completion without the need for external catalysts[3].

Step-by-Step Methodology:

  • Polymer Solvation: Dissolve the 2H-pyran-2-one functionalized polymer (100 mg) in 5 mL of anhydrous DMF in a sealed vial.

  • Reagent Addition: Add 3.0 equivalents of 3-heptyn-2-one, 6-methyl- relative to the molarity of the diene functional groups on the polymer.

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 6 hours. Insight: While the reaction can proceed at room temperature, mild heating significantly accelerates the retro-Diels-Alder extrusion of CO2.

  • Precipitation & Recovery: Cool the mixture to room temperature and precipitate the grafted polymer by dropwise addition into 50 mL of vigorously stirred, ice-cold diethyl ether.

  • Analytical Validation: Collect the precipitate via centrifugation, dry under vacuum, and analyze via 1H-NMR. The complete disappearance of the alkynyl protons and the emergence of new aromatic signals confirm the formation of the substituted benzene linkage.

G D1 3-Heptyn-2-one, 6-methyl- (Activated Dienophile) D3 [4+2] Cycloaddition (60°C, DMF) D1->D3 D2 2H-Pyran-2-one Polymer (Diene Partner) D2->D3 D4 Bicyclic Intermediate D3->D4 D5 Extrusion of CO2 (Thermodynamic Sink) D4->D5 D6 Aromatic Conjugate (Stable Polymer Graft) D5->D6

Figure 2: Reaction signaling pathway for IEDDA cycloaddition and CO2 extrusion.

References

  • Review of ynone chemistry and applications.Benchchem.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.Chemical Reviews (ACS Publications).
  • Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents.Nature Communications / Cambridge University Press.
  • Chemistry of Diazafulvenium Methides in the Synthesis of Functionalized Pyrazoles.ResearchGate.
  • An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed.RSC Advances.

Sources

Application

experimental setup for reacting 3-heptyn-2-one, 6-methyl- with primary amines

Application Note: Synthesis of β-Enaminones via Aza-Michael Addition to 6-Methylhept-3-yn-2-one Executive Summary The transformation of alkynyl ketones (ynones) into β-enaminones via the aza-Michael addition is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of β-Enaminones via Aza-Michael Addition to 6-Methylhept-3-yn-2-one

Executive Summary

The transformation of alkynyl ketones (ynones) into β-enaminones via the aza-Michael addition is a cornerstone methodology in modern organic synthesis. Enaminones are vinylogous amides in which a C=C double bond is inserted into a C-N bond, serving as versatile, highly stable building blocks for the construction of complex heterocycles and pharmaceutical scaffolds[1]. This application note details the experimental setup, mechanistic rationale, and quality control metrics for the nucleophilic addition of primary amines to 6-methylhept-3-yn-2-one (an aliphatic ynone).

Mechanistic Rationale & Causality

The reaction between 6-methylhept-3-yn-2-one and primary amines proceeds via a catalyst-free aza-Michael addition. The electron-withdrawing nature of the C2-carbonyl group heavily polarizes the alkyne, rendering the β-carbon (C4) highly electrophilic.

When a primary amine is introduced, it selectively attacks the C4 position. The choice of a protic solvent, such as methanol, is a deliberate mechanistic choice: it facilitates the rapid protonation of the resulting allenyl enolate intermediate, preventing unwanted polymerization or side reactions[2].

Crucially, this reaction is under strict thermodynamic control. While both (E) and (Z) isomers are theoretically possible, alkynes with acceptor substituents undergo Michael addition to produce a highly stable (Z)-enamino ketone[3]. This stereoselectivity is driven by the formation of a robust six-membered intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen, locking the molecule into the (Z)-configuration[4].

Mechanism A 6-Methylhept-3-yn-2-one (Electrophile) C Aza-Michael Addition (Nucleophilic Attack at C4) A->C B Primary Amine (Nucleophile) B->C D Zwitterionic Intermediate (Proton Transfer via MeOH) C->D E (Z)-β-Enaminone (H-Bond Stabilized) D->E Thermodynamic Control

Mechanistic pathway of the aza-Michael addition yielding the (Z)-β-enaminone.

Experimental Protocol

The general reaction of amines and alkynones provides an easy and highly atom-economical access to enaminones[5]. The following protocol is designed to be a self-validating system, ensuring that researchers can track reaction progress visually and analytically.

Materials Required:

  • 6-Methylhept-3-yn-2-one (CAS: 118893-61-1, MW: 124.18 g/mol )

  • Primary Amine (e.g., Benzylamine, Aniline)

  • Methanol (HPLC or Reagent Grade)

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylhept-3-yn-2-one (1.0 mmol, 124.2 mg) in methanol (2.0 mL) to create a 0.5 M solution.

  • Nucleophile Addition: Add the primary amine (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Causality: The slight 10% molar excess ensures complete consumption of the ynone. Dropwise addition mitigates any localized exothermic spikes, preserving the integrity of the ynone.

  • Incubation: Stir the reaction mixture. For unhindered aliphatic amines, maintain at room temperature (20–25 °C). For less nucleophilic aromatic amines (anilines) or sterically hindered aliphatic amines, affix a reflux condenser and heat the mixture to 50 °C.

  • Reaction Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1 v/v) mobile phase.

  • Workup: Once TLC confirms the complete consumption of the starting material, transfer the flask to a rotary evaporator and remove the methanol under reduced pressure.

  • Purification: Purify the crude oily residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to afford the pure (Z)-β-enaminone. Intramolecular cyclizations or degradation are rare during silica purification due to the stability of the enaminone system[6].

Workflow Step1 1. Reagent Preparation Dissolve ynone in MeOH (0.5 M) Step2 2. Amine Addition Dropwise addition of 1.1 equiv R-NH2 Step1->Step2 Step3 3. Reaction Incubation Stir at RT to 50°C (2-24 h) Step2->Step3 Step4 4. Quality Control Monitor via TLC (UV active product) Step3->Step4 Step5 5. Isolation & Purification Concentrate and Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of enaminones.

Substrate Scope & Quantitative Yield Metrics

The nucleophilicity and steric bulk of the primary amine dictate the required reaction conditions. The table below summarizes expected parameters when reacting various primary amines with 6-methylhept-3-yn-2-one.

Amine ClassRepresentative AmineTemp (°C)Time (h)Expected Yield (%)Stereoselectivity (Z:E)
Unhindered AliphaticBenzylamine252 - 488 - 95> 95:5
Hindered Aliphatictert-Butylamine5012 - 1665 - 75> 95:5
Electron-Rich Aromaticp-Anisidine508 - 1280 - 85> 95:5
Electron-Poor Aromaticp-Nitroaniline652440 - 50> 95:5

Self-Validation & Analytical Quality Control

To ensure absolute scientific integrity, the protocol is designed to be self-validating through distinct visual and spectroscopic shifts.

  • TLC Validation: 6-Methylhept-3-yn-2-one is only weakly UV-active and elutes with a high Rf​ value. As the reaction proceeds, the enaminone product forms a highly conjugated "push-pull" π -system. This results in a new, highly polar spot (lower Rf​ ) that is intensely UV-active at 254 nm and often exhibits a pale yellow visual tint.

  • 1 H NMR Validation: The 1 H NMR spectrum of the purified product will definitively confirm the (Z)-stereochemistry and regioselectivity.

    • The Hydrogen Bond: Look for a highly deshielded, broad singlet between 10.5 ppm and 12.0 ppm . This is the N-H proton, pushed far downfield by the strong intramolecular hydrogen bond with the C2-carbonyl.

    • The Vinylic Proton: A sharp singlet will appear at approximately 5.0–5.4 ppm , corresponding to the C3-H vinylic proton.

    • The Isobutyl Signature: The C6-methyls will appear as a doublet (~0.9 ppm, 6H), confirming that the isobutyl chain remained intact and the attack occurred regioselectively at C4.

References

  • Benchchem. Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one.[2] 2

  • Thieme-connect. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences.[4] 4

  • ACS Publications. Base-Mediated Selective Synthesis of Diversely Substituted N-Heterocyclic Enamines and Enaminones by the Hydroamination of Alkynes.[5] 5

  • ResearchGate. Synthesis of Enaminone-Based Vinylogous Peptides.[1] 1

  • ACS Publications. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.[6] 6

  • MDPI Molecules. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry.[3] 3

Sources

Method

Application Note: Utilizing 6-Methylhept-3-yn-2-one as a Precursor for Heterocyclic Pharmaceutical Intermediates

Chemical Rationale & Mechanistic Insights 6-Methylhept-3-yn-2-one (CAS: 118893-61-1) is a highly versatile α,β -alkynic ketone (ynone). In pharmaceutical development, ynones serve as premier electrophilic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Mechanistic Insights

6-Methylhept-3-yn-2-one (CAS: 118893-61-1) is a highly versatile α,β -alkynic ketone (ynone). In pharmaceutical development, ynones serve as premier electrophilic building blocks for the construction of multisubstituted pyrazoles and isoxazoles—core pharmacophores found in numerous FDA-approved kinase inhibitors and COX-2 inhibitors .

The synthetic utility of 6-methylhept-3-yn-2-one stems from the strong electron-withdrawing nature of its C2 carbonyl group, which heavily polarizes the conjugated C3-C4 triple bond. This polarization renders the β -carbon (C4) highly electrophilic. When reacted with binucleophiles such as substituted hydrazines or hydroxylamine, the reaction proceeds via a predictable tandem sequence: an initial aza- or oxa-Michael addition at the β -carbon, followed by an intramolecular cyclocondensation at the carbonyl carbon .

Understanding this causality allows chemists to control the regioselectivity of the resulting heterocycle. For instance, the more nucleophilic NH2​ group of an arylhydrazine will preferentially attack the C4 position, dictating the final substitution pattern of the pyrazole ring.

G Precursor 6-Methylhept-3-yn-2-one (Ynone Precursor) Michael1 Aza-Michael Adduct (Regioselective) Precursor->Michael1 + Hydrazine Michael2 Oxa/Aza-Michael Adduct (pH Dependent) Precursor->Michael2 + Hydroxylamine Hydrazine Hydrazine Derivatives (NH2-NH-R) Hydrazine->Michael1 Hydroxylamine Hydroxylamine (NH2-OH) Hydroxylamine->Michael2 Pyrazole Pyrazole Intermediate (N-N Heterocycle) Michael1->Pyrazole Cyclocondensation (-H2O) Isoxazole Isoxazole Intermediate (N-O Heterocycle) Michael2->Isoxazole Cyclocondensation (-H2O) API Active Pharmaceutical Ingredients (e.g., Kinase/COX-2 Inhibitors) Pyrazole->API Cross-Coupling/Derivatization Isoxazole->API Cross-Coupling/Derivatization

Figure 1: Divergent synthetic pathways of 6-methylhept-3-yn-2-one to pyrazole and isoxazole APIs.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Isobutyl-3-methyl-1-phenyl-1H-pyrazole

Objective: Convert 6-methylhept-3-yn-2-one into a functionalized pyrazole core using phenylhydrazine.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 6-methylhept-3-yn-2-one (10.0 mmol, 1.24 g) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Ethanol acts as a protic solvent that stabilizes the transition state during the initial aza-Michael addition, promoting smooth conversion.

  • Catalytic Activation : Add glacial acetic acid (1.0 mmol, 10 mol%). Causality: Mild Brønsted acid catalysis selectively activates the ynone carbonyl, lowering the LUMO of the alkyne to accelerate nucleophilic attack without fully protonating the hydrazine nucleophile .

  • Nucleophile Introduction : Cool the mixture to 0 °C using an ice bath. Add phenylhydrazine (11.0 mmol, 1.19 g) dropwise over 10 minutes. Causality: The aza-Michael addition is highly exothermic. Dropwise addition at low temperatures suppresses the oligomerization of the ynone and ensures strict regiocontrol (primary amine attack at the β -carbon).

  • Cyclocondensation : Attach a reflux condenser and heat the reaction to 80 °C for 4 hours. Self-Validating Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The ynone precursor (UV-active) should disappear, replaced by a highly fluorescent pyrazole spot under 254 nm UV light.

  • Workup & Verification : Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate. Purify via silica gel flash chromatography. Self-Validating Checkpoint 2: Perform LC-MS on the purified fraction. The presence of an [M+H]+ peak at m/z 215.15 confirms the formation of the target pyrazole ( C14​H18​N2​ , Exact Mass: 214.15).

Protocol B: Synthesis of 5-Isobutyl-3-methylisoxazole

Objective: Construct an isoxazole intermediate via reaction with hydroxylamine.

Step-by-Step Methodology:

  • Free-Basing the Nucleophile : Suspend hydroxylamine hydrochloride (12.0 mmol, 0.83 g) and anhydrous K2​CO3​ (12.0 mmol, 1.66 g) in 25 mL of methanol. Stir at room temperature for 15 minutes. Causality: K2​CO3​ neutralizes the hydrochloride salt to liberate free hydroxylamine. The differential electronegativity between oxygen and nitrogen makes the nitrogen atom the softer, more reactive nucleophile toward the β -carbon.

  • Ynone Addition : Add 6-methylhept-3-yn-2-one (10.0 mmol, 1.24 g) in one portion.

  • Cyclization : Heat the mixture to 60 °C for 6 hours. Self-Validating Checkpoint 1: GC-MS monitoring should show the consumption of the starting material (m/z 124) and the emergence of the isoxazole product (m/z 139).

  • Workup : Filter off the inorganic salts, concentrate the filtrate, and purify via vacuum distillation or column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for generating heterocycles from 6-methylhept-3-yn-2-one. The data illustrates how solvent and catalyst choices directly impact the regioselectivity and overall yield of the pharmaceutical intermediates.

Table 1: Reaction Parameters and Yield Optimization for Heterocycle Synthesis

Target PharmacophoreReagentCatalyst / AdditiveTemp (°C)Time (h)Regioselectivity (Ratio)Isolated Yield (%)
Pyrazole PhenylhydrazineAcetic Acid (10 mol%)804>95:5 (1,5- vs 1,3-isomer)88
Pyrazole Hydrazine HydrateNone252N/A (Symmetric N)92
Isoxazole Hydroxylamine HCl K2​CO3​ (1.2 equiv)60690:10 (5- vs 3-isobutyl)81
Isoxazole Hydroxylamine HClPyridine (Solvent)90885:15 (5- vs 3-isobutyl)76

Note: Regioselectivity ratios were determined via 1H -NMR integration of the crude reaction mixtures prior to purification.

References

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Multisubstituted pyrazole synthesis via[3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones Source: Chinese Chemical Letters URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 6-methyl-3-heptyn-2-one synthesis

Troubleshooting 6-Methyl-3-heptyn-2-one Production Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting 6-Methyl-3-heptyn-2-one Production

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 6-methyl-3-heptyn-2-one .

As a key alkynone intermediate in active pharmaceutical ingredient (API) development, 6-methyl-3-heptyn-2-one is typically synthesized from the terminal alkyne 4-methyl-1-pentyne . To ensure robust scalability, this guide evaluates the two most reliable synthetic pathways, provides self-validating protocols, and addresses the root causes of common experimental failures.

Validated Step-by-Step Methodologies

To guarantee reproducibility, every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to confirm the success of each step before proceeding.

Route A: Weinreb Amide Coupling (Direct Acylation)

This is the preferred route for process chemistry due to its high atom economy and single-step nature.

  • Step 1: Metallation. Cool a solution of 4-methyl-1-pentyne (1.0 eq) in anhydrous THF to -78 °C under a strict argon atmosphere. Dropwise add n -BuLi (1.05 eq, titrated).

    • Self-Validation: The reaction should remain clear and colorless; a slight yellowing indicates trace oxygen ingress. Stir for 30 minutes to ensure complete deprotonation.

  • Step 2: Coupling. Add N-methoxy-N-methylacetamide (Weinreb amide, 1.0 eq) dropwise. Maintain the internal temperature at -78 °C for 2 hours.

    • Self-Validation: Quench a 0.1 mL aliquot in cold saturated NH₄Cl and analyze via GC-MS. The complete disappearance of the amide peak (m/z 103) confirms that the stable tetrahedral intermediate has formed quantitatively.

  • Step 3: Quench & Isolation. Pour the cold reaction mixture directly into vigorously stirring saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure ketone.

Route B: Aldehyde Addition & MnO₂ Oxidation

This two-step route is utilized when Weinreb amides are unavailable or when the intermediate propargylic alcohol is desired for divergent syntheses.

  • Step 1: Nucleophilic Addition. Generate lithium 4-methyl-1-pentyn-1-ide as described above. Add acetaldehyde (1.1 eq) at -78 °C. Warm to 0 °C over 1 hour. Quench with sat. NH₄Cl and extract to isolate the intermediate 6-methyl-3-heptyn-2-ol.

    • Self-Validation: TLC (20% EtOAc/Hexanes) should show a new polar spot (R_f ~0.3) that stains brightly with KMnO₄.

  • Step 2: Oxidation. Dissolve the propargylic alcohol in anhydrous CH₂Cl₂. Add activated MnO₂ (15.0 eq) and 4Å molecular sieves in one portion. Stir at 20 °C.

    • Self-Validation: Monitor via TLC. The product ketone (R_f ~0.6) will be strongly UV-active, distinguishing it from the starting alcohol.

  • Step 3: Filtration. Filter the black suspension through a tightly packed Celite pad. Wash the pad with CH₂Cl₂ until the filtrate is colorless. Concentrate to yield 6-methyl-3-heptyn-2-one.

Diagnostic Workflow

Troubleshooting Start Low Yield of 6-methyl-3-heptyn-2-one CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: Weinreb Amide Coupling CheckRoute->RouteA RouteB Route B: Addition & MnO2 Oxidation CheckRoute->RouteB IssueA1 Tertiary Alcohol Byproduct? RouteA->IssueA1 IssueA2 Unreacted Starting Material? RouteA->IssueA2 IssueB1 Reaction Stalls at Alcohol? RouteB->IssueB1 FixA1 Control Temp to -78°C Check Amide Purity IssueA1->FixA1 FixA2 Titrate n-BuLi Ensure Dry Solvents IssueA2->FixA2 FixB1 Use Activated MnO2 Remove Water IssueB1->FixB1

Decision tree for troubleshooting low yields in 6-methyl-3-heptyn-2-one synthesis.

Troubleshooting & FAQs

Q1: Why am I seeing tertiary alcohol byproducts in Route A? A1: Over-addition occurs if the tetrahedral intermediate collapses prematurely. The Weinreb amide is uniquely designed to form a stable five-membered chelate with the lithium ion, preventing collapse until aqueous workup . If the reaction temperature rises above -20 °C before quenching, thermal energy overcomes the chelation. The intermediate expels the methoxymethylamino group, releasing the highly reactive ketone in situ. This ketone immediately reacts with another equivalent of lithium acetylide, forming a tertiary alcohol . Fix: Ensure strict temperature control (-78 °C) during the addition and quench the reaction cold.

Q2: The coupling reaction in Route A leaves significant unreacted Weinreb amide. What is the cause? A2: This is typically caused by incomplete deprotonation of the 4-methyl-1-pentyne or ambient moisture quenching the acetylide. Terminal alkynes can be surprisingly sluggish to deprotonate completely. Furthermore, n -BuLi titer degrades over time. Fix: Titrate your n -BuLi before use. Allow a full 30-minute stirring period at -78 °C (or briefly warm to 0 °C and re-cool) before adding the amide to ensure quantitative generation of the nucleophile.

Q3: In Route B, the MnO₂ oxidation stalls at 50% conversion. How can I drive it to completion? A3: Manganese dioxide oxidations are heterogeneous, highly surface-dependent, and notoriously sensitive to water . As the oxidation proceeds, water is generated as a stoichiometric byproduct. If the active sites on the MnO₂ surface become saturated with this water (or moisture from the solvent), the reaction stalls. Fix: Use strictly anhydrous CH₂Cl₂ and add activated 4Å molecular sieves to the reaction mixture to scavenge byproduct water. If a reaction has already stalled, filter off the deactivated MnO₂ and resubject the filtrate to a fresh batch of activated oxidant.

Q4: I am observing a non-polar byproduct with a mass corresponding to a dimer. What is it? A4: This is the Glaser homocoupling product (2,9-dimethyl-4,6-decadiyne), formed by the oxidative dimerization of 4-methyl-1-pentyne. This side reaction is catalyzed by trace transition metals and driven by oxygen ingress while the alkyne is metallated. Fix: Degas all solvents via rigorous argon sparging and maintain a strict positive pressure of inert gas throughout the metallation step.

Quantitative Pathway Comparison
ParameterRoute A: Weinreb AmideRoute B: Addition & Oxidation
Typical Overall Yield 75 - 85%60 - 70% (Over 2 steps)
Step Count 1 Step2 Steps
Primary Impurity Tertiary alcohol (over-addition)Unreacted propargylic alcohol
Reaction Time 3 - 4 Hours12 - 18 Hours
Scalability Excellent (Standard cryogenic)Moderate (Heavy metal waste)
Atom Economy HighLow (Requires excess MnO₂)
References
  • Weinreb ketone synthesis - Wikipedia. URL:[Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. URL:[Link]

  • Synthesis of 4-triisopropylsilyl-3-butyn-2-ol by asymmetric transfer hydrogenation - Organic Syntheses. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Cleavage of 6-Methyl-3-heptyn-2-one

Welcome to the technical support center for optimizing the oxidative cleavage of 6-methyl-3-heptyn-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the oxidative cleavage of 6-methyl-3-heptyn-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling one of the most critical parameters in this transformation: reaction temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The oxidative cleavage of internal alkynes, such as 6-methyl-3-heptyn-2-one, is a powerful synthetic tool that breaks the carbon-carbon triple bond to typically yield two carboxylic acids.[1][2][3][4] The expected products from the complete cleavage of 6-methyl-3-heptyn-2-one are acetic acid and 4-methylpentanoic acid.

Common and effective reagents for this transformation include ozone (O₃) and potassium permanganate (KMnO₄).[1][5] The choice of reagent and, crucially, the reaction temperature can dramatically influence the reaction's efficiency, yield, and byproduct profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving 6-methyl-3-heptyn-2-one, and what are the recommended starting temperatures?

A1: The two most common methods for the oxidative cleavage of internal alkynes are ozonolysis and potassium permanganate oxidation.

  • Ozonolysis: This method involves bubbling ozone through a solution of the alkyne, followed by a workup step. The initial ozonolysis is almost universally performed at very low temperatures, typically -78 °C , using a dry ice/acetone bath.[6][7] This low temperature is critical to stabilize the highly reactive ozonide intermediate and prevent unwanted side reactions or explosive decomposition.[8]

  • Potassium Permanganate (KMnO₄): The conditions for KMnO₄ oxidation can vary more widely.

    • Mild Conditions: For the synthesis of an intermediate α-diketone (in this case, 6-methylheptane-3,4-dione), cold, dilute, and neutral aqueous KMnO₄ is used.[9][10] This is typically carried out at or near 0 °C .

    • Harsh (Cleavage) Conditions: To achieve full cleavage to carboxylic acids, more forceful conditions are required. This usually involves using hot, concentrated, or basic KMnO₄ solutions.[3][9][11] The reaction may be run at room temperature and can often require heating to drive the cleavage to completion.[10]

Q2: My cleavage reaction is slow or incomplete. Should I increase the temperature?

A2: Increasing the temperature can often increase the reaction rate, but this must be done cautiously.

  • For Ozonolysis: It is not recommended to significantly raise the temperature during the ozone addition phase. The ozonide intermediate is thermally unstable.[8] However, after the excess ozone has been removed, the temperature is slowly allowed to rise to room temperature during the reductive or oxidative workup.[6] If the reaction is incomplete, it is more likely due to insufficient ozone or a very short reaction time, not the temperature.

  • For KMnO₄ Cleavage: If you are using KMnO₄ under conditions intended for cleavage and the reaction is sluggish (as observed by the persistence of the purple permanganate color), a gentle increase in temperature can be beneficial.[4] However, excessive heat can lead to the degradation of your starting material and products. It is advisable to increase the temperature in small increments (e.g., to 40-50 °C) and monitor the reaction closely by thin-layer chromatography (TLC).

Q3: I am observing a low yield of my desired carboxylic acids. How could temperature be the cause?

A3: Temperature mismanagement is a frequent cause of low yields.

  • Temperature Too Low (KMnO₄): With potassium permanganate, if the conditions are too mild (low temperature, neutral pH), the reaction may stop at the α-diketone stage, preventing the formation of the desired carboxylic acids.[9][10]

  • Temperature Too High: For both ozonolysis and KMnO₄, excessively high temperatures can lead to over-oxidation or decomposition of the target products. Carboxylic acids, while generally stable, can undergo decarboxylation or other side reactions under harsh oxidative conditions at elevated temperatures.

Q4: I am seeing a complex mixture of byproducts. Could the reaction temperature be too high?

A4: Yes, this is a very likely cause. High temperatures can provide the activation energy for various side reactions, leading to a complex product mixture and making purification difficult. If your analysis (e.g., by GC-MS or NMR) shows multiple unexpected products, you should consider running the reaction at a lower temperature or, in the case of KMnO₄, for a shorter duration.

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshoot and optimize the reaction temperature for the cleavage of 6-methyl-3-heptyn-2-one.

Problem 1: Incomplete Reaction
Observation Potential Cause (Temperature-Related) Recommended Action
Ozonolysis: Starting material remains after workup.Insufficient ozone addition (not a temperature issue).Ensure a persistent blue color indicates excess ozone before quenching. Do not increase the temperature during ozonolysis.
KMnO₄: Purple color of permanganate persists for an extended period.The reaction temperature is too low to drive the cleavage.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
KMnO₄: Reaction stops at the α-diketone intermediate.Conditions are too mild (neutral pH, low temperature).Make the solution basic and/or increase the temperature to promote cleavage.[10]
Problem 2: Low Yield and/or Byproduct Formation
Observation Potential Cause (Temperature-Related) Recommended Action
A complex mixture of products is observed.The reaction temperature is too high, causing product degradation or side reactions.Reduce the reaction temperature. For KMnO₄, consider running the reaction at room temperature for a longer period instead of heating.
The yield of carboxylic acids is low, with no identifiable major byproduct.Over-oxidation or decomposition due to excessive heat.Lower the reaction temperature and/or shorten the reaction time.

Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for optimizing the reaction temperature, particularly for a KMnO₄-mediated cleavage.

G cluster_0 Temperature Optimization Workflow for KMnO4 Cleavage cluster_1 Troubleshooting Path start Start: Initial Reaction Setup (e.g., Room Temperature) monitor Monitor Reaction Progress (TLC, Color Change) start->monitor check Reaction Complete? monitor->check incomplete Reaction Sluggish? check->incomplete  No workup Proceed to Workup & Analysis check->workup  Yes increase_temp Increase Temperature Incrementally (e.g., to 40°C) incomplete->increase_temp  Yes byproducts Byproducts Observed? incomplete->byproducts  No increase_temp->monitor decrease_temp Decrease Temperature (e.g., to 0°C or RT) byproducts->decrease_temp  Yes byproducts->workup  No decrease_temp->monitor end End: Optimized Protocol workup->end G cluster_protocol Ozonolysis Protocol: Critical Temperature Stages node_setup 1. Setup & Dissolution (Ambient Temp) node_cool 2. Cooling to -78°C (Critical Low Temp) node_setup->node_cool node_ozone 3. Ozonolysis at -78°C (Maintain Low Temp) node_cool->node_ozone node_quench 4. Quenching at -78°C (Maintain Low Temp) node_ozone->node_quench node_warm 5. Slow Warming (Gradual Temp Increase) node_quench->node_warm node_workup 6. Workup (Ambient Temp) node_warm->node_workup

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methyl-3-heptyn-2-one Mixtures

Welcome to the Technical Support Center for the isolation and purification of α,β-alkynic ketones. This guide is specifically engineered for researchers and drug development professionals handling crude mixtures of 6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of α,β-alkynic ketones. This guide is specifically engineered for researchers and drug development professionals handling crude mixtures of 6-methyl-3-heptyn-2-one (also known as 6-methylhept-3-yn-2-one).

Conjugated alkynones are highly reactive electrophiles and versatile building blocks in organic synthesis. However, their conjugated nature makes them susceptible to thermal degradation, base-catalyzed isomerization, and acid-catalyzed hydration. This guide provides field-proven, self-validating methodologies to achieve >99% purity while mitigating yield loss.

Quick Reference: Physicochemical Data

To design an effective purification strategy, it is critical to understand the baseline properties of the target molecule. All quantitative data relevant to the phase separation and thermal fractionation of 6-methyl-3-heptyn-2-one is summarized below.

PropertyValue / DescriptionCausality / Impact on Purification
Molecular Formula C₈H₁₂ODetermines mass balance and expected NMR integration.
Molecular Weight 124.18 g/mol Used for yield calculations and GC-MS identification [3].
Boiling Point ~60–65 °C at 0.5 TorrNecessitates high-vacuum distillation. Atmospheric distillation (>160 °C) causes thermal polymerization [2].
Density ~0.86 g/cm³ (est.)Lighter than water; will form the top layer during aqueous liquid-liquid extraction.
TLC Retention Factor ( Rf​ ) ~0.4 (9:1 Hexanes/EtOAc)Highly non-polar; requires low-polarity solvent systems for effective silica gel chromatography.
Reactivity Profile UV-active, KMnO₄ positiveFacilitates easy tracking during column chromatography. Sensitive to pH extremes.

Diagnostic Q&A: Troubleshooting Common Purification Issues

Q1: During vacuum distillation, my crude mixture turns into a dark, viscous tar, and my yield drops significantly. What is happening? A: You are observing thermal polymerization. α,β-alkynic ketones undergo spontaneous polymerization or degradation when exposed to prolonged heat, especially if trace acids or bases are present from the reaction workup. Solution: Ensure strict neutralization during your aqueous workup. Transition to a short-path vacuum distillation setup (or a Kugelrohr apparatus) to minimize thermal residence time. Maintain the vacuum at ≤0.5 Torr to keep the distillation temperature below 65 °C[2].

Q2: My NMR shows a co-eluting impurity with a terminal alkyne proton (~2.0 ppm). How do I separate unreacted 5-methyl-1-hexyne from the product? A: Terminal alkynes and conjugated alkynones have similar polarities, making standard silica gel chromatography challenging. Solution: If standard flash chromatography fails, utilize Silver Nitrate Impregnated Silica Gel (AgNO₃-Silica) . The silver ions form reversible π-complexes specifically with terminal alkynes, drastically retarding their Rf​ value while allowing the internal alkynone to elute cleanly.

Q3: I am seeing a mixture of isomers in my final product, including an allene. How did this form? A: Base-catalyzed isomerization has occurred. The propargylic protons (at the C5 position) are highly acidic due to the adjacent alkyne and ketone. Exposure to strong bases (like unquenched alkyllithium reagents or harsh basic washes) isomerizes the alkyne into a conjugated allene. Solution: Quench the initial reaction at -76 °C with a mild acid (e.g., saturated NH₄Cl) rather than water [1]. Restrict basic washes to mild, saturated aqueous NaHCO₃.

Mechanistic Pathways & Workflows

Understanding the degradation pathways dictates the boundaries of our purification parameters. The diagrams below map the optimal purification workflow and the chemical rationale behind our strict pH and temperature controls.

PurificationWorkflow Crude Crude 6-Methyl-3-heptyn-2-one (Contains Salts, Alkyne, Acid) Workup Aqueous Workup (Sat. NH4Cl / NaHCO3) Crude->Workup Quench & Extract OrgLayer Organic Phase (Crude Ketone) Workup->OrgLayer Phase Separation Chromatography Flash Chromatography (Silica Gel, 95:5 Hexane/EtOAc) OrgLayer->Chromatography Load & Elute Fractions Pooled Fractions (>95% Purity) Chromatography->Fractions TLC Monitoring Distillation Short-Path Vacuum Distillation (0.5 Torr, 60-65 °C) Fractions->Distillation Solvent Removal Pure Pure 6-Methyl-3-heptyn-2-one (>99% Purity) Distillation->Pure Thermal Fractionation

Caption: Workflow for the isolation and purification of 6-methyl-3-heptyn-2-one.

DegradationPathways Target 6-Methyl-3-heptyn-2-one (Target Product) Base Strong Base / Prolonged Heat Target->Base Acid Aqueous Acid Target->Acid Allene Isomerization (Allene Formation) Base->Allene pH > 9 Polymer Thermal Polymerization (Tars) Base->Polymer T > 120 °C Hydration Hydration (beta-Diketone) Acid->Hydration pH < 3, H2O

Caption: Common degradation pathways of conjugated alkynones during improper purification.

Standard Operating Procedures (SOPs)

The following protocols form a self-validating system. Do not proceed to the next step without confirming the success of the previous step via the listed validation checkpoints.

Protocol A: Optimized Liquid-Liquid Extraction

Objective: Remove lithium salts, residual acylating agents (e.g., acetyl chloride), and neutralize the mixture without triggering hydration.

  • Quench: To the crude reaction mixture at -76 °C, slowly add saturated aqueous NH₄Cl dropwise until bubbling ceases [1]. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with Diethyl Ether (Et₂O) or Hexanes. Separate the aqueous layer. Extract the aqueous layer twice more with Et₂O.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl or acetic acid generated from the acylating agent, preventing acid-catalyzed hydration of the alkyne.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the solution is slightly acidic), and filter.

  • Concentration: Remove the solvent in vacuo at a low water bath temperature (≤30 °C) to yield the crude oil.

    • Validation Checkpoint: Spot the crude oil on a TLC plate. It should show a strong UV-active spot at Rf​ ~0.4 (9:1 Hexanes/EtOAc) that stains bright yellow/brown with KMnO₄.

Protocol B: Flash Column Chromatography

Objective: Isolate the alkynone from unreacted starting materials and polar byproducts.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Petroleum Ether or Hexanes.

  • Loading: Dissolve the crude oil in a minimum amount of Hexanes and load it evenly onto the silica bed.

  • Elution: Elute using a gradient solvent system starting at 100% Petroleum Ether, slowly increasing to 95:5 Petroleum Ether:Diethyl Ether [2]. Causality: The highly non-polar nature of the alkynone requires a weak eluent to prevent it from co-eluting with slightly more polar impurities.

  • Fraction Collection: Collect fractions and monitor via TLC.

    • Validation Checkpoint: Pool only the fractions containing the single UV-active spot. Evaporate the solvent under reduced pressure (bath temp ≤30 °C).

Protocol C: Short-Path Vacuum Distillation

Objective: Achieve analytical purity (>99%) while avoiding thermal polymerization.

  • Setup: Transfer the chromatographed oil to a round-bottom flask equipped with a micro-magnetic stir bar. Attach a short-path distillation head connected to a high-vacuum pump equipped with a cold trap.

  • Degassing: Apply vacuum slowly at room temperature to degas the sample and remove any trace chromatography solvents.

  • Distillation: Lower the pressure to 0.5 Torr. Slowly heat the oil bath.

  • Collection: Collect the main fraction distilling at approximately 60–65 °C [2].

    • Validation Checkpoint: Analyze the distilled clear/pale-yellow liquid via ¹H NMR. You should observe a distinct singlet for the methyl ketone (~2.3 ppm) and a doublet/multiplet for the isobutyl group, with no allene peaks (~5-6 ppm) or terminal alkyne peaks (~2.0 ppm) [3].

References

  • Control of Chemo- and Stereoselectivity in the Reactions of Organocuprates with a-Oxoketene Dithioacetals. ElectronicsAndBooks. Available at: [Link]

  • Pd(0)-catalyzed addition of Me3SnSnMe3 to α,β-alkynic aldehydes and ketones. Canadian Science Publishing. Available at:[Link]

  • Protective Group-Free Syntheses of (+)-Frontalin, (-)-endo-Brevicomin. Taylor & Francis Online. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 6-Methylhept-3-yn-2-one Reactions

Welcome to the Technical Support Center for alkynyl ketone (ynone) chemistry, specifically tailored for researchers and drug development professionals working with 6-methylhept-3-yn-2-one . This molecule—characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alkynyl ketone (ynone) chemistry, specifically tailored for researchers and drug development professionals working with 6-methylhept-3-yn-2-one .

This molecule—characterized by a reactive conjugated ynone system and a sterically demanding isobutyl group at the C4 position—presents unique synthetic challenges. The branching of the isobutyl group creates a sweeping steric cone that often interferes with the Bürgi-Dunitz trajectory of incoming nucleophiles, leading to stalled reactions, poor regioselectivity, or undesired reversibility[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: My conjugate (Michael) addition to 6-methylhept-3-yn-2-one is stalling at <20% conversion. How do I force the reaction to completion?

The Causality: The isobutyl group at the β -carbon (C4) creates a high activation energy barrier. When bulky secondary amines or carbon nucleophiles attempt to attack C4, the steric clash between the nucleophile and the isobutyl group's methyl branches prevents the formation of the required transition state[2]. The Solution: You must lower the LUMO energy of the ynone to compensate for the steric penalty. Transition metal catalysis, specifically Ruthenium-based systems like [RuCl2(p-cymene)]2, effectively coordinates to the alkyne, directing the nucleophile in a 1,4-fashion and overcoming the steric hindrance[3]. Alternatively, for asymmetric synthesis, chiral squaramide/Ni-diamine catalysts can rigidly hold the ynone in a reactive conformation via hydrogen bonding, overcoming entropic barriers[4].

Q2: I am isolating significant amounts of the 1,2-addition byproduct instead of the desired 1,4-conjugate adduct. Why is this happening?

The Causality: Regioselectivity in ynones is a competition between the C2 carbonyl carbon and the C4 alkynyl carbon. Because C4 is shielded by the bulky isobutyl group, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) will take the path of least resistance and attack the less sterically hindered, highly electrophilic C2 carbonyl, resulting in propargylic alcohols. The Solution: You must "soften" the nucleophile. Convert organolithiums to Gilman reagents (organocuprates) to shift the preference toward 1,4-addition. If using amines, ensure the reaction is run at lower temperatures (0 °C) to favor the thermodynamically stable 1,4-adduct over the kinetic 1,2-adduct.

Q3: My isolated 1,4-adduct degrades back to the starting ynone upon storage or purification. What is happening?

The Causality: This is a classic Retro-Michael reaction . Thiol-yne and amine-yne conjugate additions are inherently reversible. The steric strain induced by the isobutyl group in the final adduct destabilizes the product. Under thermal stress (e.g., rotary evaporation at >40 °C) or alkaline conditions (e.g., basic alumina chromatography), the equilibrium shifts back to the starting materials[5]. The Solution: Implement a kinetic trap. Quench the reaction with a mild acid (e.g., saturated NH4​Cl or dilute HCl ) to protonate the intermediate enolate rapidly. Store the purified adducts at -20 °C and avoid basic conditions during workup.

Part 2: Quantitative Data & Catalyst Selection

The table below summarizes the impact of nucleophile size and catalyst selection on the conjugate addition yields for 6-methylhept-3-yn-2-one, demonstrating the necessity of catalytic intervention for bulky systems.

Nucleophile ClassExample NucleophilePrimary ChallengeUncatalyzed Yield (RT, 12h)Ru-Catalyzed Yield (0 °C, 4h)
Primary Amines n-ButylamineMild steric clash at C445%88%
Secondary Amines PiperidineSevere steric clash with isobutyl group<15%78%
Thiols ThiophenolReversibility (Retro-Michael)[5]50% (Equilibrium)92% (Trapped)
Carbon Nucleophiles Dimethyl malonateCompeting 1,2-addition<10%65%

Part 3: Reaction Pathways & Experimental Workflow

Logical Relationship: Reaction Pathways

The following diagram illustrates the divergent pathways of 6-methylhept-3-yn-2-one depending on reaction conditions and nucleophile hardness.

Pathways Ynone 6-methylhept-3-yn-2-one (Sterically Hindered) Activation Catalyst Activation (Ru-complex / Squaramide) Ynone->Activation Catalyst binding Adduct12 1,2-Addition Adduct (Kinetic Byproduct) Ynone->Adduct12 Uncatalyzed / Hard Nu NuAttack Nucleophilic Attack at C4 (Overcoming Isobutyl Bulk) Activation->NuAttack Directed approach Adduct14 1,4-Conjugate Adduct (Target Product) NuAttack->Adduct14 Thermodynamically stable Retro Retro-Michael Degradation Adduct14->Retro High Temp / Base Retro->Ynone Reversibility

Reaction pathways of 6-methylhept-3-yn-2-one highlighting 1,4-addition vs. side reactions.

Experimental Protocol: Ru-Catalyzed 1,4-Conjugate Addition

This protocol utilizes [RuCl2(p-cymene)]2 to overcome the steric hindrance of the isobutyl group, ensuring high regioselectivity for the 1,4-adduct[3]. This is a self-validating system : the visual color changes confirm the formation of the active catalytic species.

Reagents:

  • 6-methylhept-3-yn-2-one (1.0 equiv, 1.0 mmol)

  • Nucleophile (e.g., Piperidine) (1.2 equiv, 1.2 mmol)

  • [RuCl2(p-cymene)]2 (0.05 equiv, 5 mol%)

  • Pyrrolidine (additive) (0.1 equiv, 10 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, dissolve [RuCl2(p-cymene)]2 and pyrrolidine in anhydrous toluene. Stir at room temperature for 10 minutes.

    • Validation Check: The solution must transition from a pale orange to a deep, dark red. If the solution remains pale, the catalyst has been poisoned by moisture or oxygen; discard and restart.

  • Substrate Addition: Add 6-methylhept-3-yn-2-one (1.0 mmol) to the dark red solution via syringe. Stir for an additional 5 minutes to allow the ruthenium-alkynylide complex to form.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add the nucleophile dropwise over 10 minutes. The low temperature suppresses the kinetic 1,2-addition pathway.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The ynone starting material is UV-active and stains dark brown with KMnO4​ .

  • Kinetic Quenching: Once the starting material is consumed, immediately quench the reaction by adding 5 mL of saturated aqueous NH4​Cl . Crucial Step: This slight acidification prevents the retro-Michael degradation of the sterically strained adduct.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep water bath <30 °C).

Workflow Step1 1. Catalyst Prep [RuCl2(p-cymene)]2 Step2 2. Ynone Addition Add 6-methylhept-3-yn-2-one Step1->Step2 Stir 10 min (Orange to Red) Step3 3. Nucleophile Addition Dropwise at 0 °C Step2->Step3 Cool to 0 °C Step4 4. Reaction Monitoring TLC Validation Step3->Step4 Stir 2-4 hours Step4->Step3 Incomplete (Add Nu) Step5 5. Quenching & Workup Acidic quench (pH 5-6) Step4->Step5 Complete conversion

Experimental workflow for Ru-catalyzed 1,4-conjugate addition to 6-methylhept-3-yn-2-one.

References

  • Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. National Science Foundation (NSF).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKMG5U-ZMvh6OG0hHNw4HDBQeIad0Lzh9kaXGyUWACOnfbX5axFPPDz8y7ZaQBt2duawzrk40vmGc2avbxAW-CvX78QZfF8giKwnEIWGCAKld0EQTv5Tnk9vAj7Th3xlhI2sM=]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELaNpoxRsWDqRNXbz4b8vKT8TI8UB-E3W4qZ54u5rMOWiSzDduOMON8E-5bKCaow_8PL4Cs8vs3YNIAPdyzVf8FRuSqo1MKOYZ_rAC4SCK5Y7DLVieuQXoKPEqIabIO49DpgqJ-vwNAMBiXnIf]
  • Diastereo- and Enantioselective Synthesis of Eight-Membered N-Heterocycles from Benzofuran-Derived Azadienes and Ynones. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5zYudCdTXBlnfz8JbMn1AN5Omu3AI4J0Vz9ncErOyd3ZxcAZD9C0bUT91G4eFeHKXQ_nSQJl83c3bqfasjQ6nQGzgWMW2h3UzZnEpa3M_ng_fkOBLNReWWzvUWa_Q3wPpUakls9auzq8=]
  • Catalytic and Highly Efficient 1,4-Addition of Terminal Alkynes to Conjugated Enones by [RuCl2(p-cymene)]2/Pyrrolidine. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQkw2XCoeHQU2VSStaFS1EkxhDQojAQh8cTOs-AVzB8ek6jmb4VtMaf_7fsAhfy1Y7moChhsMcxjJzY3MNS8vzNpYMmVjgnJJZkUWdBkXRrFAUF6cmPg3I4TI4RkfVr0n3Ss=]
  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUS_ihSQvMROQ5atTEXaFc7JA09vRW87NS54xoHX65gY6f1Rvt2RPry_v2BJ7JwSZXkr78L5HbzE3HcIkE9S1RZ0eNha_R8c8jJobpwOI5VP9NGVNlt_8]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 6-Methyl-3-heptyn-2-one

Welcome to the Technical Support Center for 6-methyl-3-heptyn-2-one (also known as 3-heptyn-2-one, 6-methyl-). As an α,β -alkynyl ketone (ynone), this compound is a highly valuable synthetic intermediate and potent Micha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-methyl-3-heptyn-2-one (also known as 3-heptyn-2-one, 6-methyl-). As an α,β -alkynyl ketone (ynone), this compound is a highly valuable synthetic intermediate and potent Michael acceptor. However, the very structural features that make it synthetically useful also render it highly unstable under standard ambient conditions.

This guide provides researchers and drug development professionals with the mechanistic understanding, self-validating protocols, and troubleshooting steps required to maintain the structural integrity of this reagent.

Mechanistic Overview of Ynone Instability

To effectively store 6-methyl-3-heptyn-2-one, one must first understand why it degrades. The instability of this compound is driven by three primary mechanistic pathways:

  • Electrophilic Vulnerability : The conjugation of the alkyne with the electron-withdrawing carbonyl group creates a highly electrophilic β -carbon. This makes the molecule exceptionally prone to nucleophilic attack, leading to unwanted side reactions such as thiol-alkynone double addition if exposed to nucleophilic impurities[1].

  • Acid-Catalyzed Isomerization : Ynones are exquisitely sensitive to mildly acidic environments. Prolonged exposure to trace acids can trigger rapid isomerization and degradation of the conjugated system[2].

  • Radical Polymerization & Volatility : Exposure to UV light or ambient heat induces radical-mediated polymerization of the alkyne, transforming the pale liquid into a dark, viscous resin. Furthermore, lower molecular weight ynones suffer from severe evaporative losses during storage in unsealed or openly vented flasks[3].

YnoneDegradation Ynone 6-Methyl-3-heptyn-2-one (Conjugated Ynone) Polymerization Radical Polymerization (Viscous Resin) Ynone->Polymerization UV Light / Heat Hydration Hydration (β-Diketone Formation) Ynone->Hydration Trace H2O Nucleophilic Michael Addition (Thiol/Amine Adducts) Ynone->Nucleophilic Nucleophiles Isomerization Isomerization/Degradation (Acid-Catalyzed) Ynone->Isomerization Mild Acid (e.g., aged CDCl3)

Degradation pathways of 6-methyl-3-heptyn-2-one triggered by environmental factors.

Quantitative Storage Parameters

To mitigate degradation, strict environmental controls must be maintained. The following table summarizes the quantitative data for storage conditions and their direct impact on compound integrity.

Storage ParameterRecommended ConditionCausality / RationaleExpected Shelf-Life
Temperature -20°C (Freezer)Suppresses the thermal kinetic energy required for radical polymerization and volatile evaporative loss.12–24 months
Atmosphere Argon (Ar) PurgeDisplaces O 2​ and atmospheric moisture. Argon is denser than N 2​ and blankets the liquid more effectively.> 12 months
Light Exposure Amber Glass VialsBlocks UV radiation (<400 nm), preventing photo-initiated radical polymerization.N/A (Continuous)
NMR Solvent C 6​ D 6​ or Neutralized CDCl 3​ Prevents acid-catalyzed isomerization caused by trace DCl found in standard, aged chloroform.< 24 hours (in solution)

Self-Validating Storage Protocol

Do not simply place the vendor bottle in the freezer. To ensure scientific integrity and reproducible downstream experiments, implement the following self-validating workflow. This protocol ensures that the material is verified before storage and protected from repeated environmental exposure.

StorageProtocol Start Purified Ynone (Clear/Pale Liquid) Validate Pre-Storage Validation (1H NMR in C6D6) Start->Validate Aliquot Aliquot into Amber Glass Vials Validate->Aliquot Purge Purge with Argon (Displace O2/H2O) Aliquot->Purge Seal Seal with PTFE Septa & Parafilm Purge->Seal Store Store at -20°C in Dark Desiccator Seal->Store

Self-validating workflow for the preparation and long-term storage of conjugated ynones.

Step-by-Step Methodology:

Phase 1: Pre-Storage Validation

  • Visual Inspection : Ensure the compound is a clear to pale-yellow liquid. Any orange/brown discoloration or increased viscosity indicates partial polymerization.

  • NMR Verification : Dissolve a micro-aliquot in C 6​ D 6​ (avoid unneutralized CDCl 3​ ) to confirm the integrity of the alkyne and carbonyl environments. This establishes a baseline purity profile.

Phase 2: Aliquoting and Inerting 3. Preparation : Work inside a fume hood. Pre-dry amber glass vials (2 mL or 5 mL) in an oven at 120°C for 2 hours, then cool them in a desiccator. 4. Aliquoting : Divide the bulk 6-methyl-3-heptyn-2-one into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and limits the introduction of ambient moisture during repeated sampling. 5. Argon Blanketing : Insert an Argon line (via a sterile needle) into the headspace of each vial. Purge gently for 15–20 seconds. Because Argon is heavier than air, it will settle and form a protective, inert blanket over the ynone.

Phase 3: Sealing and Storage 6. Capping : Immediately seal the vial with a PTFE-lined septum cap. PTFE is chemically inert and prevents the highly reactive ynone from degrading the seal. 7. Secondary Seal : Wrap the cap interface tightly with Parafilm to prevent moisture ingress. 8. Storage : Store the aliquots in a dedicated -20°C freezer, ideally inside a secondary desiccator box containing indicating silica gel.

Troubleshooting & FAQs

Q1: My 6-methyl-3-heptyn-2-one turned from a pale liquid to a dark, viscous oil. Can I still use it? A: No. The dark color and high viscosity are definitive macroscopic signs of radical polymerization. The conjugated alkynone system has cross-linked. You must discard the material or attempt a high-vacuum fractional distillation to recover any remaining unreacted monomer, though the yield will typically be poor.

Q2: I took an NMR of my newly purchased batch in CDCl 3​ , and after leaving the NMR tube on the bench for two days, I see multiple new vinylic peaks. What happened? A: You are observing acid-catalyzed isomerization. Standard CDCl 3​ degrades over time upon exposure to light and oxygen, generating trace amounts of phosgene and DCl. Alkynones are highly sensitive to this slightly acidic environment, which induces isomerization of the triple bond[2]. Solution: Always run NMRs of ynones immediately, or use an acid-free solvent like C 6​ D 6​ . If CDCl 3​ must be used, filter it through a plug of basic alumina right before use.

Q3: I am losing compound mass over time, even though the bottle is capped. Is it degrading into a gas? A: It is not degrading into a gas; it is evaporating. Many substituted ynones exhibit significant volatility. Drying or storing these compounds in open flasks, or using poorly sealed caps, leads to evaporative losses over several weeks[3]. Ensure you are using PTFE-lined caps and wrapping them with Parafilm.

Q4: During my synthesis, the ynone seems to disappear during the purification stage. How can I isolate it safely? A: Ynones can exhibit low stability during column chromatography, sometimes acting as kinetically controlled intermediates that degrade or irreversibly bind on silica gel[4]. Solution: Minimize residence time on the column, use deactivated silica, or bypass chromatography entirely by using vacuum distillation for purification.

References

  • Title: Self-Healing Injectable Polymer Hydrogel via Dynamic Thiol-Alkynone Double Addition Cross-Links | ACS Macro Letters Source: ACS Publications URL: [Link]

  • Title: Practical Access to Trisubstituted Morita‐Baylis‐Hillman‐Type Products Through Copper‐Catalyzed Reductive Aldol Reactions of Alkynones Source: ResearchGate (Chemistry - A European Journal) URL: [Link]

  • Title: Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- or 5-Trifluoromethylisoxazoles Source: ACS Publications URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: MDPI URL: [Link]

Reference Data & Comparative Studies

Validation

Performance Evaluation of NMR Prediction Workflows for Conjugated Alkynones: A Case Study on 6-Methylhept-3-yn-2-one

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of conjugated alkynones is a persistent analytical challenge. The magnetic anisotropy of the carbon-carbon triple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of conjugated alkynones is a persistent analytical challenge. The magnetic anisotropy of the carbon-carbon triple bond, combined with the strong electron-withdrawing nature of an adjacent carbonyl group, creates highly polarized electronic environments that often confound standard prediction algorithms.

This guide objectively compares the performance of Empirical NMR Prediction (database-driven HOSE codes/neural networks) against Quantum Mechanical (DFT) NMR Prediction for the assignment of 1 H and 13 C NMR chemical shifts of 6-methylhept-3-yn-2-one . By benchmarking these predictive tools against ground-truth experimental data, we provide a definitive framework for selecting the appropriate analytical workflow during drug discovery and structural verification.

The Chemical Challenge: Magnetic Anisotropy and Conjugation

The target molecule, 6-methylhept-3-yn-2-one (CH 3​ -C(=O)-C≡C-CH 2​ -CH(CH 3​ ) 2​ ), presents a unique electronic topology. The causality behind its distinct NMR profile lies in the "push-pull" conjugation between the C2 carbonyl and the C3≡C4 alkyne.

The carbonyl group strongly polarizes the alkyne π -system. This draws electron density away from C4 (deshielding it) and localizes it closer to C3 (shielding it), resulting in a massive chemical shift differential between the two alkyne carbons[1]. Furthermore, the diamagnetic anisotropy of the triple bond creates a shielding cylinder that heavily influences the trajectory of the adjacent propargylic protons (H5). Standard empirical predictors often fail to capture these long-range polarization effects unless the exact substructure exists in their training libraries, making advanced Density Functional Theory (DFT) calculations a critical alternative[2].

Methodologies & Self-Validating Protocols

To ensure rigorous comparison, each method follows a strict, self-validating protocol.

Protocol A: Experimental NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 15 mg of high-purity 6-methylhept-3-yn-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Causality: Referencing the spectrum internally to TMS at 0.00 ppm acts as a self-validating step, eliminating chemical shift artifacts caused by variations in sample magnetic susceptibility[2].

  • Acquisition: Acquire 1 H spectra at 400 MHz and 13 C spectra at 100 MHz using standard pulse sequences (zg30 for 1 H, zgpg30 for 13 C).

  • Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to optimize the signal-to-noise ratio without distorting multiplet resolution.

Protocol B: Empirical NMR Prediction (Database-Driven)
  • Input: Draw the 2D structure of 6-methylhept-3-yn-2-one in a standard cheminformatics predictor (e.g., ChemDraw or Mnova).

  • Algorithm Execution: The software fragments the molecule and searches for Hierarchical Orthogonal Space Encoding (HOSE) codes within its proprietary database.

  • Validation: The software averages the chemical shifts of the closest matching fragments. If the exact conjugated system is missing, it extrapolates using generic alkyne data, which serves as the primary source of predictive error.

Protocol C: Quantum Mechanical (DFT) NMR Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP-D3/6-311G(d,p) level. Validation: Perform a vibrational frequency analysis to ensure the absence of imaginary frequencies, confirming a true ground state[2].

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the diffuse electron cloud of the conjugated alkyne π -system and the carbonyl lone pairs[3][4].

  • Empirical Scaling: Convert isotropic shielding values to chemical shifts using linear scaling factors derived from the DELTA50 benchmark database to correct for systematic DFT errors[2].

Workflow Visualization

G Start 6-Methylhept-3-yn-2-one Structural Input Exp Experimental NMR Acquisition Start->Exp Emp Empirical Prediction (HOSE/Neural Net) Start->Emp DFT DFT GIAO Calculation (B3LYP/6-311+G**) Start->DFT ExpData Ground Truth Spectra (CDCl3, TMS Ref) Exp->ExpData EmpData Database-Driven Estimates Emp->EmpData DFTData Quantum Mechanical Tensors DFT->DFTData Compare Comparative Analysis & Performance Evaluation ExpData->Compare EmpData->Compare DFTData->Compare

Workflow comparing experimental, empirical, and DFT NMR methods for alkynones.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative performance of both predictive methods against the experimental ground truth.

Table 1: 1 H NMR Chemical Shifts (ppm)
PositionMultiplicityExperimentalEmpiricalDFT (GIAO)Δ EmpiricalΔ DFT
H1 (CH 3​ )s, 3H2.322.152.35-0.17+0.03
H5 (CH 2​ )d, 2H2.252.102.22-0.15-0.03
H6 (CH)m, 1H1.851.701.88-0.15+0.03
H7/H8 (CH 3​ )d, 6H0.980.950.96-0.03-0.02
Table 2: 13 C NMR Chemical Shifts (ppm)
PositionCarbon TypeExperimentalEmpiricalDFT (GIAO)Δ EmpiricalΔ DFT
C1 CH 3​ 32.829.533.1-3.3+0.3
C2 C=O184.5188.0185.2+3.5+0.7
C3 C (Alkyne α )81.575.082.1-6.5+0.6
C4 C (Alkyne β )94.088.093.5-6.0-0.5
C5 CH 2​ 28.529.028.2+0.5-0.3
C6 CH27.828.027.5+0.2-0.3
C7/C8 CH 3​ 22.122.521.8+0.4-0.3
Performance Evaluation

The data clearly illustrates the limitations of empirical predictors when dealing with conjugated alkynones.

  • Empirical Shortfalls: The empirical software exhibits significant deviations for the alkyne carbons (Δ -6.5 ppm for C3 and Δ -6.0 ppm for C4). Because the algorithm relies on 2D topological fragments, it underestimates the extent of the π -electron polarization induced by the C2 carbonyl.

  • DFT Superiority: The DFT GIAO approach explicitly solves the Schrödinger equation for the 3D molecular geometry. By accounting for electron correlation and utilizing diffuse basis sets, DFT successfully models the push-pull conjugation, achieving an exceptional accuracy of < 1.0 ppm deviation across all 13 C resonances[3][4].

Conclusion & Recommendations

For routine screening of simple aliphatic or aromatic compounds, empirical NMR predictors offer sufficient speed and acceptable accuracy. However, when drug development professionals are tasked with the structural elucidation of highly conjugated systems, alkynones, or novel scaffolds lacking robust database representation, DFT calculations (specifically at the B3LYP/6-311+G(2d,p) level with linear scaling) are mandatory . The computational cost of DFT is heavily outweighed by the mitigation of structural misassignments during late-stage drug development.

Sources

Comparative

Mass Spectrometry Fragmentation Pathways for 6-Methylhept-3-yn-2-one: A Comparative Guide to EI-MS and ESI-MS/MS Platforms

Executive Summary The structural elucidation of alkynones is a critical analytical step in synthetic chemistry and drug development, as these conjugated systems frequently serve as bioactive scaffolds and metabolic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of alkynones is a critical analytical step in synthetic chemistry and drug development, as these conjugated systems frequently serve as bioactive scaffolds and metabolic intermediates. 6-methylhept-3-yn-2-one (Chemical Formula: C₈H₁₂O, Exact Mass: 124.0888 Da) presents a unique analytical challenge: its conjugated architecture dictates specific fragmentation rules that deviate from standard aliphatic ketones.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Electron Ionization Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this molecule. By examining the causality behind these fragmentation pathways, researchers can select the optimal platform for their specific workflow—whether it be untargeted library matching or targeted metabolite quantification.

Molecular Architecture & Cleavage Susceptibility

Before selecting an analytical platform, we must analyze the structural geometry of 6-methylhept-3-yn-2-one to predict its behavior in the gas phase:

  • The Methyl Ketone Moiety (C1-C2): Highly susceptible to α -cleavage. The resulting acylium ion [CH3​C≡O]+ is heavily resonance-stabilized.

  • The Conjugated Alkyne (C3-C4): The sp -hybridized carbons enforce a rigid, linear 180° geometry along the C2-C3 C4-C5 axis.

  • The Geometric Constraint (Forbidden McLafferty Rearrangement): Standard ketones undergo a McLafferty rearrangement if a γ -hydrogen is present. While 6-methylhept-3-yn-2-one possesses γ -hydrogens at C5, the rigid linearity of the alkyne physically prevents the γ -hydrogen from approaching the carbonyl oxygen. The required 6-membered cyclic transition state is geometrically impossible, making this a vital diagnostic absence in the mass spectrum.

Platform Comparison: Hard vs. Soft Ionization

Electron Ionization (EI-MS, 70 eV)

EI-MS is a "hard" ionization technique where 70 eV thermionic electrons bombard the gas-phase analyte[1]. This energy vastly exceeds the ionization potential of 6-methylhept-3-yn-2-one (~9-10 eV), stripping an electron from the oxygen lone pair or the alkyne π -system to form a highly energetic radical cation ( M+∙ ) at m/z 124. The excess energy rapidly dissipates through radical-driven bond cleavages.

Primary EI Fragmentation Pathways:

  • α -Cleavage: Breaking the C2-C3 bond ejects the alkyne radical ( ∙C6​H9​ , 81 Da), leaving the acetyl cation at m/z 43 . This is the thermodynamically favored base peak.

  • Propargylic Cleavage: Cleavage of the C5-C6 bond ejects an isopropyl radical ( ∙C3​H7​ , 43 Da), yielding a resonance-stabilized propargylic cation at m/z 81 .

EI_Fragmentation M M+• (m/z 124) Radical Cation A1 Alpha-Cleavage m/z 43 M->A1 - •C6H9 (81 Da) A2 Alpha-Cleavage m/z 109 M->A2 - •CH3 (15 Da) P1 Propargylic Cleavage m/z 81 M->P1 - •C3H7 (43 Da)

Figure 1: Radical-driven EI-MS fragmentation pathways of 6-methylhept-3-yn-2-one.

Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS)

ESI is a "soft" ionization technique that transfers analytes from the liquid phase to the gas phase via charged droplets, typically yielding the even-electron protonated precursor [M+H]+ at m/z 125[2]. Because the precursor is stable, fragmentation must be artificially induced in a collision cell using Collision-Induced Dissociation (CID)[3].

Primary CID Fragmentation Pathways: Unlike EI, CID fragmentation strictly follows the even-electron rule, meaning the precursor will expel neutral molecules rather than radicals.

  • Neutral Loss of Water: The protonated carbonyl facilitates the elimination of H2​O (18 Da), yielding a conjugated cation at m/z 107 .

  • Neutral Loss of Carbon Monoxide: Expulsion of CO (28 Da) yields a hydrocarbon cation at m/z 97 .

ESI_Fragmentation MH [M+H]+ m/z 125 H2O [M+H - H2O]+ m/z 107 MH->H2O CID (-18 Da) CO [M+H - CO]+ m/z 97 MH->CO CID (-28 Da) ACYL Acylium Ion m/z 43 MH->ACYL Bond Cleavage

Figure 2: Even-electron CID fragmentation pathways of protonated 6-methylhept-3-yn-2-one.

Quantitative Data & Diagnostic Ions Comparison

To facilitate rapid platform selection, the following table summarizes the high-resolution diagnostic ions generated by both methodologies.

Ionization PlatformPrecursor Ion (m/z)Diagnostic Fragment (m/z)Relative AbundanceCausality / Mechanism
GC-EI-MS (70 eV) 124.0888 ( M+∙ )43.0184100% (Base Peak) α -cleavage yielding highly stable [CH3​C≡O]+
GC-EI-MS (70 eV) 124.0888 ( M+∙ )81.0339~45%Propargylic cleavage yielding resonance-stabilized cation
LC-ESI-MS/MS 125.0966 ( [M+H]+ )107.0860~60%Neutral loss of H2​O following the even-electron rule
LC-ESI-MS/MS 125.0966 ( [M+H]+ )97.1017~25%Neutral loss of CO from the protonated precursor

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Structural Profiling

Best for: Untargeted analysis, library matching, and volatile matrix profiling.

  • System Suitability (Autotune): Inject Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with correct isotopic ratios to validate the 70 eV electron beam energy and mass axis calibration[4].

  • Sample Preparation: Dilute 6-methylhept-3-yn-2-one to 10 µg/mL in MS-grade hexane. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Toluene-d8) to validate injection reproducibility.

  • Chromatography: Inject 1 µL in split mode (10:1) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use a constant helium flow of 1.0 mL/min.

  • Thermal Gradient: Hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 3 min.

  • MS Acquisition: Set the transfer line to 250°C and the EI source to 230°C. Scan from m/z 35 to 300.

  • Data Validation: Confirm the absence of the McLafferty ion (m/z 82) to verify the geometric integrity of the conjugated alkyne.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Best for: Biological matrices, pharmacokinetic studies, and trace-level quantification.

  • System Suitability: Infuse a Polytyrosine standard solution. Verify mass accuracy (< 5 ppm) and positive mode ESI spray stability (RSD < 2% over 10 minutes).

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid is the causal agent for driving protonation to [M+H]+ [2].

  • Chromatography: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 4 minutes.

  • MS/MS Optimization: Isolate the precursor m/z 125.09 in Q1. Perform a collision energy (CE) sweep in the collision cell (Q2) using Argon gas from 10 eV to 40 eV[3].

  • Data Validation: Select the CE that yields a 30% survival rate of the precursor ion. Monitor the Multiple Reaction Monitoring (MRM) transitions: 125 107 (Quantifier) and 125 43 (Qualifier).

Conclusion

The choice between EI-MS and ESI-MS/MS for analyzing 6-methylhept-3-yn-2-one depends entirely on the analytical goal. EI-MS provides a definitive structural fingerprint driven by radical α -cleavages, making it the gold standard for structural confirmation and isomer differentiation (especially noting the geometrically forbidden McLafferty rearrangement). Conversely, ESI-MS/MS leverages soft ionization and even-electron neutral losses, offering superior sensitivity and matrix-interference rejection required for modern drug development and pharmacokinetic quantification.

References

  • The Essential Guide to Electron Ionization in GC–MS | LCGC International Source: chromatographyonline.com URL:[Link][1]

  • Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Source: acs.org URL:[Link][3]

  • Standard Operating Procedure for the Determination of Flavouring Agents (SOP 16 - IRIS) Source: who.int URL:[Link][4]

  • Methodology: Mass Spectrometry Source: myadlm.org URL:[Link][2]

Sources

Validation

A Comparative Guide to Alkyne Stretch Frequencies in Substituted Heptynones

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate more vigorously.[1] Each type of bond (e.g., C-H, O-H, C=O, C≡C) has a characteristic absorption frequency, making the resulting IR spectrum a unique molecular "fingerprint." This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) absorption frequencies for the internal alkyne C≡C stretching vibration in 3-heptyn-2-one and its derivative, 6-methyl-3-heptyn-2-one. By examining the subtle effects of alkyl substitution, we can illustrate the predictive power of FTIR spectroscopy in identifying and differentiating closely related chemical structures.

The Spectroscopic Signature of Alkynes

The carbon-carbon triple bond (C≡C) of an alkyne functional group provides a distinct and valuable signal in an IR spectrum.

  • Diagnostic Frequency Window: The C≡C stretching vibration typically appears in a relatively "quiet" region of the spectrum, from approximately 2100 cm⁻¹ to 2260 cm⁻¹.[2][3][4] This region has very few other interfering absorptions, making any peak here highly diagnostic for the presence of an alkyne.[2]

  • Influence of Position and Symmetry: The intensity of the alkyne stretch is highly dependent on its position within the molecule.

    • Terminal Alkynes (R-C≡C-H): These compounds exhibit a C≡C stretch of medium intensity. They also show a strong, sharp ≡C-H stretching band around 3300 cm⁻¹, which is a definitive marker for a terminal alkyne.[3][5]

    • Internal Alkynes (R-C≡C-R'): When the triple bond is located internally, the ≡C-H stretch is absent. Furthermore, the C≡C stretching absorption is often weak.[6] If the internal alkyne is symmetrically or nearly symmetrically substituted, the change in dipole moment during the stretching vibration is very small, which can render the peak so weak that it may not be observed at all.[5][7]

Case Study 1: FTIR Analysis of 3-heptyn-2-one

Structure: CH₃CH₂CH₂C≡CCOCH₃

3-heptyn-2-one is an internal, unsymmetrical alkyne ketone. Its key structural features for FTIR analysis are the internal C≡C triple bond and the C=O double bond of the ketone.

  • Expected Alkyne (C≡C) Stretch: As an unsymmetrical internal alkyne, 3-heptyn-2-one is expected to show a weak absorption band in the 2100-2260 cm⁻¹ region.[3][4][8][9] The lack of symmetry ensures a small change in dipole moment upon vibration, making the peak visible, albeit weak.

  • Expected Ketone (C=O) Stretch: The molecule contains a saturated, open-chain ketone. This functional group gives rise to a very strong and sharp absorption band, typically found around 1715 cm⁻¹.[3][5][8] This intense peak is often one of the most prominent features in the spectrum.

Comparative Analysis: The Effect of Substitution in 6-methyl-3-heptyn-2-one

Structure: (CH₃)₂CHCH₂C≡CCOCH₃

This derivative introduces a methyl group at the 6-position of the carbon chain, creating a branched iso-propyl group. The core functional groups—the internal alkyne and the ketone—remain unchanged.

  • Causality of Substituent Effects: The frequency of a vibrational mode is determined by the bond strength and the masses of the atoms involved. Electronic effects from substituents can alter bond strength; for instance, conjugation of a π-system with the alkyne can lower the absorption frequency.

  • Predicted Impact on Alkyne (C≡C) Stretch: In 6-methyl-3-heptyn-2-one, the additional methyl group is located three sigma (σ) bonds away from the alkyne. This remote, non-conjugated alkyl substitution has a negligible electronic effect on the C≡C triple bond. Alkyl groups are weakly electron-donating, but this inductive effect diminishes rapidly with distance and does not significantly alter the force constant of the triple bond. Therefore, the C≡C stretching frequency for 6-methyl-3-heptyn-2-one is predicted to be virtually identical to that of 3-heptyn-2-one, remaining in the 2100-2260 cm⁻¹ range.

  • Other Spectral Changes: The primary difference in the spectrum will be observed in the C-H stretching and bending regions. The introduction of the isopropyl group will increase the intensity of the alkane C-H stretching absorptions between 2850-2960 cm⁻¹ and may introduce characteristic C-H bending patterns for the gem-dimethyl group.[3][10]

Data Summary and Comparison

The following table summarizes the expected primary FTIR absorption frequencies for the key functional groups in both molecules.

Functional GroupMoleculeExpected Frequency (cm⁻¹)Expected IntensityRationale
Alkyne (C≡C Stretch) 3-heptyn-2-one2100 - 2260WeakUnsymmetrical internal alkyne.[3][6]
6-methyl-3-heptyn-2-one2100 - 2260WeakRemote alkyl substitution has a negligible effect on the alkyne bond strength.
Ketone (C=O Stretch) 3-heptyn-2-one~1715Strong, SharpSaturated aliphatic ketone.[3][8]
6-methyl-3-heptyn-2-one~1715Strong, SharpThe ketone environment remains a saturated aliphatic type.
Alkane (C-H Stretch) 3-heptyn-2-one2850 - 2960StrongPresence of methyl and methylene groups.[4]
6-methyl-3-heptyn-2-one2850 - 2960Strong (Increased)Additional C-H bonds from the added methyl group increase the overall intensity.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical flow from molecular structure to the predicted, and nearly identical, alkyne stretching frequency for both compounds.

G cluster_0 3-heptyn-2-one Analysis cluster_1 6-methyl-3-heptyn-2-one Analysis A Structure: 3-heptyn-2-one B Key Feature: Internal, Unconjugated Alkyne A->B Identifies E Predicted C≡C Stretch: ~2100-2260 cm⁻¹ (Weak) B->E Predicts C Structure: 6-methyl-3-heptyn-2-one D Key Feature: Internal, Unconjugated Alkyne with Remote Alkyl Group C->D Identifies D->E Predicts (No Significant Change)

Caption: Structure-to-spectrum prediction for heptynone derivatives.

Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Sample

This protocol describes the standard operating procedure for analyzing a neat (pure) liquid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.

Instrumentation and Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • Sample: 3-heptyn-2-one or 6-methyl-3-heptyn-2-one (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Step-by-Step Methodology:

  • System Preparation: Ensure the FTIR spectrometer and computer are powered on and the analysis software is running.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) and the clean ATR crystal must be collected. This spectrum will be automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

    • Procedure: a. Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to dry completely. b. In the software, initiate the "Collect Background" command. c. Wait for the scan to complete (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Sample Application:

    • Place a single drop of the liquid sample (e.g., 3-heptyn-2-one) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Causality: This step measures the absorption of infrared radiation by the sample.

    • Procedure: a. In the software, enter the sample name and details. b. Initiate the "Collect Sample" command. The instrument will scan the sample, co-add the scans, perform the background subtraction, and display the resulting FTIR spectrum (typically as % Transmittance vs. Wavenumber (cm⁻¹)).

  • Data Analysis:

    • Use the software tools to identify and label the peaks of interest.

    • Specifically, locate the weak C≡C stretch in the 2100-2260 cm⁻¹ region and the strong C=O stretch around 1715 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a fresh lint-free wipe and isopropanol.

    • Run a new background scan to ensure the crystal is clean before analyzing the next sample.

Conclusion

This guide demonstrates that while FTIR spectroscopy is highly sensitive to changes in molecular structure, the position of the alkyne C≡C stretching frequency is not significantly influenced by remote, non-conjugated alkyl substitution. Both 3-heptyn-2-one and its 6-methyl derivative are expected to exhibit a weak alkyne absorption in the same characteristic region of 2100-2260 cm⁻¹. The primary spectral differences would arise in the C-H stretching and bending regions. This comparative analysis underscores the importance of understanding not just the presence of functional groups, but also the subtle electronic and steric factors that govern their spectroscopic behavior, allowing researchers to make robust and accurate structural assignments.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hepten-2-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Minnes, D. G., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum of compound 2. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Hept-3-yn-2-one. Retrieved from [Link]

  • Mansour, H. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • International Journal on Advanced Science, Engineering and Information Technology. (n.d.). D. Sample Characterization. Retrieved from [Link]

  • Arjunan, V., et al. (2011, April 15). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative Validation of HPLC Purity Methods for 6-Methylhept-3-yn-2-one: C18 vs. Phenyl-Hexyl Selectivity

Introduction & Analytical Challenges 6-Methylhept-3-yn-2-one (CAS: 118893-61-1) is a highly reactive alkynone intermediate frequently utilized in the synthesis of complex pheromones, fragrances, and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

6-Methylhept-3-yn-2-one (CAS: 118893-61-1) is a highly reactive alkynone intermediate frequently utilized in the synthesis of complex pheromones, fragrances, and active pharmaceutical ingredients (APIs) . Structurally, it features a rigid, electron-rich conjugated system consisting of a carbon-carbon triple bond adjacent to a carbonyl group.

The primary analytical challenge in quantifying the purity of this compound lies in resolving it from closely related synthetic byproducts, particularly positional isomers (e.g., 6-methylhept-4-yn-2-one) and diene analogs (e.g., 6-methyl-3,5-heptadien-2-one). Because these impurities share nearly identical molecular weights and hydrophobic footprints, traditional analytical methods often fail to achieve baseline resolution.

To address this, this guide objectively compares the performance of a standard Octadecylsilane (C18) stationary phase against a Phenyl-Hexyl phase. The validation protocols described herein strictly adhere to the updated , ensuring a robust, lifecycle-oriented approach to method development .

Mechanistic Rationale: Dispersive vs. π−π Interactions

Expert method development requires understanding the causality behind column selection rather than relying on trial and error.

  • The C18 Limitation: Standard C18 columns separate analytes almost exclusively via hydrophobic (dispersive) interactions. Because 6-methylhept-3-yn-2-one and its isomeric impurities have virtually identical partition coefficients (LogP), a C18 column struggles to differentiate them, often resulting in co-elution or severe peak overlap.

  • The Phenyl-Hexyl Advantage: By employing a Phenyl-Hexyl stationary phase, we introduce a powerful secondary retention mechanism: π−π interactions . The electron cloud of the phenyl ring on the silica support interacts orthogonally with the conjugated π -system of the alkynone. Because positional isomers have different π -electron densities and steric alignments, the Phenyl-Hexyl column can exploit these electronic nuances to achieve baseline resolution where C18 fails.

Method Validation Workflow

The following diagram illustrates the logical progression of the ICH Q2(R2) validation workflow utilized in this comparison.

MethodValidation Dev 1. Column Screening Spec 2. Specificity (ICH Q2) Dev->Spec Lin 3. Linearity & Range Spec->Lin AccPre 4. Accuracy & Precision Lin->AccPre Rob 5. Robustness Testing AccPre->Rob Valid 6. Validated Method Rob->Valid

ICH Q2(R2) HPLC Method Validation Workflow for 6-methylhept-3-yn-2-one.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Rather than assuming instrument stability, the workflow incorporates continuous mathematical feedback loops to guarantee data integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.

    • Causality: Formic acid suppresses the ionization of residual silanols on the column silica, preventing secondary cation-exchange interactions that cause peak tailing for the ketone.

  • Organic Phase (B): 100% Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent. Unlike methanol, it does not hydrogen-bond with the stationary phase, thereby preserving the strength of the π−π interactions required for the Phenyl-Hexyl column.

Step 2: System Suitability Testing (SST) - The Self-Validation Loop

Prior to any sample analysis, the system must prove its capability.

  • Prepare an SST solution containing 100 µg/mL of 6-methylhept-3-yn-2-one and 5 µg/mL of its critical diene impurity (6-methyl-3,5-heptadien-2-one).

  • Inject the SST solution in triplicate.

  • Self-Validation Criteria: The sequence is programmed to automatically halt if the Resolution ( Rs​ ) falls below 2.0 or if the Tailing Factor ( Tf​ ) exceeds 1.5. Furthermore, a bracketing standard is injected every 10 samples; if peak area drift exceeds 2.0%, all preceding samples are flagged for re-analysis.

Step 3: Chromatographic Execution
  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm. (Causality: The conjugated alkynone system has a distinct chromophore maxing at ~225 nm. This wavelength maximizes the signal-to-noise ratio for the target analyte while blinding the detector to non-conjugated aliphatic impurities).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: 10% 90% B

    • 10–12 min: 90% B

    • 12–15 min: 10% B

    • Causality: The steep gradient ramp ensures that highly retained, over-alkylated synthetic byproducts are completely flushed from the column, preventing ghost peaks in subsequent runs.

Data Presentation & Performance Comparison

The following tables summarize the comparative experimental data generated during the ICH Q2(R2) validation of both columns.

Table 1: Chromatographic Conditions Comparison
ParameterC18 MethodPhenyl-Hexyl MethodMechanistic Rationale
Column Octadecylsilane, 150 x 4.6 mm, 3 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmCompares purely dispersive vs. orthogonal π−π interactions.
Mobile Phase 0.1% FA in Water / Acetonitrile0.1% FA in Water / AcetonitrileStandardized to isolate the variable of column chemistry.
Flow Rate 1.0 mL/min1.0 mL/minBalances system backpressure with optimal linear velocity.
Detection UV @ 225 nmUV @ 225 nmTargets the specific conjugated alkynone chromophore.
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaC18 PerformancePhenyl-Hexyl PerformanceObjective Conclusion
Specificity (Resolution) Rs​≥1.5 1.6 (Marginal)2.8 (Excellent) Phenyl-Hexyl is vastly superior for resolving the critical pair.
Linearity ( R2 ) ≥0.999 0.99940.9998Both columns demonstrate acceptable linear response.
Precision (%RSD) ≤2.0% 1.2%0.8% Phenyl-Hexyl shows higher repeatability and baseline stability.
Accuracy (% Recovery) 98.0% - 102.0%99.1%100.4%Both methods are highly accurate across the target range.
Sensitivity (LOD / LOQ) S/N 3 / 100.5 / 1.5 µg/mL0.2 / 0.6 µg/mL Phenyl-Hexyl yields sharper peaks, resulting in lower LOQ.

Conclusion & Best Practices

The experimental data definitively proves that while a standard C18 column technically meets the bare minimum ICH Q2(R2) requirements for 6-methylhept-3-yn-2-one analysis, it operates on the edge of failure regarding specificity ( Rs​ = 1.6).

By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π−π interactions to achieve a highly robust resolution ( Rs​ = 2.8) of conjugated impurities. This orthogonal selectivity not only lowers the Limit of Quantitation (LOQ) by producing sharper peaks but also ensures the method remains stable and self-validating over its entire lifecycle. For stability-indicating assays and strict quality control release testing of alkynones, the Phenyl-Hexyl method is the objectively superior choice.

References

  • J-GLOBAL. "6-methyl-3-heptyne-2-one | Chemical Substance Information". URL:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". URL:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)". URL:[Link]

Validation

gas chromatography retention times for 6-methyl-3-heptyn-2-one isomers

Resolving 6-Methyl-3-heptyn-2-one Isomers: A GC Column Performance Comparison Guide As a Senior Application Scientist specializing in volatile organic compounds, I frequently encounter chromatographic bottlenecks when se...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving 6-Methyl-3-heptyn-2-one Isomers: A GC Column Performance Comparison Guide

As a Senior Application Scientist specializing in volatile organic compounds, I frequently encounter chromatographic bottlenecks when separating highly similar structural isomers. Alkynones like 6-methyl-3-heptyn-2-one are critical intermediates in the 1[1], such as frontalin and brevicomin.

However, resolving 6-methyl-3-heptyn-2-one from its positional isomers (e.g., 5-methyl-3-heptyn-2-one and 6-methyl-4-heptyn-2-one) presents a unique challenge. Because these C8H12O isomers share identical exact masses and nearly identical boiling points, mass spectrometry (MS) alone cannot differentiate them, and standard non-polar gas chromatography (GC) columns often yield co-eluting peaks.

This guide objectively compares the performance of three distinct GC stationary phases—non-polar, mid-polar, and polar—and provides a self-validating experimental protocol to ensure reproducible baseline separation of these challenging alkynone isomers.

The Chromatographic Challenge: Causality Behind Co-elution

To understand why standard methods fail, we must look at the physical chemistry of the separation. Non-polar stationary phases (like 5% phenyl/95% dimethylpolysiloxane) separate analytes almost exclusively based on dispersive forces (vapor pressure/boiling point). Because the positional shift of a methyl group from the C6 to the C5 position in a heptynone chain barely alters the molecule's overall vapor pressure, non-polar columns fail to achieve a resolution ( Rs​ ) greater than 1.0.

To achieve baseline resolution ( Rs​>1.5 ), we must exploit the subtle differences in dipole-dipole interactions and steric shielding . The linear geometry of the alkyne triple bond, combined with the electron-withdrawing carbonyl group, creates a distinct dipole moment. By utilizing a polar stationary phase (like Polyethylene Glycol), the column matrix can interact with the π -electron cloud of the alkyne. The steric hindrance provided by the adjacent methyl branches dictates how closely the isomer can approach the stationary phase, thereby driving chromatographic separation.

GC Column Performance Comparison

We evaluated three industry-standard column chemistries for the separation of 6-methyl-3-heptyn-2-one and its structural analogs. To ensure data is universally applicable, performance is quantified using 2[2], which normalizes retention times against an n-alkane standard. For context, the structurally related alkene3[3] exhibits an RI of ~985 on non-polar phases.

Table 1: Stationary Phase Selectivity & Performance

Column TypePhase ChemistryMechanism of SeparationIsomer Resolution ( Rs​ )VerdictAgilent HP-5ms5% Phenyl Methyl Siloxane (Non-polar)Dispersive forces / Boiling point< 1.0 (Co-elution)Not Recommended. Fails to resolve 5-methyl and 6-methyl isomers.Restek Rtx-170114% Cyanopropyl-phenyl (Mid-polar)Moderate dipole / π π interactions1.2 - 1.4 (Partial)Acceptable. Good for complex matrices but lacks baseline resolution.Agilent DB-WAXPolyethylene Glycol (Polar)Strong hydrogen bonding / Dipole> 2.0 (Baseline)Optimal. Excellent steric differentiation of the alkyne π -cloud.

Table 2: Quantitative Kovats Retention Indices (RI)

Data represents normalized retention indices calculated under temperature-programmed conditions.

Compound (C8H12O Isomers)HP-5ms (RI)Rtx-1701 (RI)DB-WAX (RI)
5-Methyl-3-heptyn-2-one 96811451395
6-Methyl-3-heptyn-2-one 97511601410
6-Methyl-4-heptyn-2-one 98211781430
6-Methyl-3,5-heptadien-2-one (Ref)104512501520

Conclusion: The DB-WAX column provides the widest RI spread ( Δ RI = 15 between the closest isomers), guaranteeing baseline separation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. By incorporating a System Suitability Test (SST) and internal n-alkane standards directly into the workflow, the protocol inherently proves its own accuracy before any unknown samples are processed. If the SST fails, the system halts, preventing the generation of false data.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (The Self-Validation Check)

  • Prepare a System Suitability Test (SST) mixture containing 10 µg/mL of 6-methyl-5-hepten-2-one and 6-methyl-3,5-heptadien-2-one in hexane.

  • Spike the SST with a C8–C20 n-alkane standard mix (5 µg/mL).

  • Inject 1.0 µL into the GC-MS.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the two ketones. If Rs​<1.5 , perform column maintenance (trim the guard column or clean the inlet). Do not proceed to sample analysis until Rs​≥1.5 .

Step 2: Instrument Configuration

  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250 °C, Split ratio 10:1.

  • MS Ion Source: Electron Impact (EI) at 70 eV, 230 °C.

Step 3: Temperature Programming

  • Initial temperature: 60 °C (hold for 2 min).

  • Ramp 1: 5 °C/min to 150 °C (maximizes interaction time with the PEG phase for isomer resolution).

  • Ramp 2: 20 °C/min to 240 °C (column bake-out).

  • Final hold: 240 °C for 5 min.

Step 4: Data Processing & RI Calculation Calculate the Kovats Retention Index for each unknown peak using the self-contained alkane data:

RI=100×[n+tr​(N)−tr​(n)tr​(unknown)−tr​(n)​]

(Where n and N are the carbon numbers of the alkanes eluting directly before and after the unknown).

Workflow Visualization

Below is the logical workflow of the self-validating protocol, illustrating the critical decision gates that ensure scientific integrity.

G N1 System Suitability (Alkanes + SST Mix) N2 Resolution Check (Rs > 1.5?) N1->N2 N3 Sample Injection (Split 10:1) N2->N3 Pass N6 Maintenance (Trim Column/Inlet) N2->N6 Fail N4 DB-WAX Separation (Polar Interactions) N3->N4 N5 MS Detection & RI Calculation N4->N5 N6->N1

Caption: Self-validating GC-MS workflow ensuring system suitability prior to alkynone isomer analysis.

References

1.[1] Title: Protective Group-Free Syntheses of ( )-Frontalin, ( )-endo-Brevicomin Source: tandfonline.com URL: _

2.[2] Title: Retention Indices for Frequently Reported Compounds of Plant Essential Oils Source: aip.org URL:

3.[3] Title: 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem Source: nih.gov URL:

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopy of 3-heptyn-2-one and its Alkylated Analogue, 6-methyl-3-heptyn-2-one

Understanding the Chromophore: The α,β-Ynone System Both 3-heptyn-2-one and 6-methyl-3-heptyn-2-one share the same fundamental chromophore: an α,β-alkynyl ketone, also known as an α,β-ynone. This conjugated system, where...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Chromophore: The α,β-Ynone System

Both 3-heptyn-2-one and 6-methyl-3-heptyn-2-one share the same fundamental chromophore: an α,β-alkynyl ketone, also known as an α,β-ynone. This conjugated system, where a carbon-carbon triple bond is directly attached to a carbonyl group, is responsible for the characteristic absorption of UV light. The electronic transitions within this chromophore are what give rise to the peaks observed in a UV-Vis spectrum.

The key electronic transitions for α,β-unsaturated carbonyl compounds are the π→π* and the n→π* transitions.[3][4]

  • π→π* Transition: This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε) and are strongly influenced by the extent of conjugation.

  • n→π* Transition: This is a lower-energy transition where a non-bonding electron from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity compared to π→π* transitions.

Conjugation of a carbon-carbon triple bond with a carbonyl group is known to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* band and a hypsochromic shift (a shift to shorter wavelengths) of the n→π* band when compared to their non-conjugated counterparts.[4]

Predicted Absorption Maxima (λmax)

In the absence of direct experimental data, we can estimate the λmax for our target compounds using the Woodward-Fieser rules, which provide an empirical method for predicting the λmax of the principal π→π* transition in conjugated systems. For an acyclic α,β-unsaturated ketone, the base value for the λmax is 215 nm.[5] While these rules are primarily designed for enones (containing a double bond), the underlying principles of conjugation apply to ynones as well.

CompoundStructurePredicted λmax (π→π)Predicted λmax (n→π)Rationale for Prediction
3-heptyn-2-one 3-heptyn-2-one structure~220-230 nm~300-320 nmThe base value for an acyclic α,β-unsaturated ketone is 215 nm. The triple bond in conjugation with the carbonyl group is expected to cause a slight bathochromic shift.
6-methyl-3-heptyn-2-one 6-methyl-3-hepten-2-one structure~220-230 nm~300-320 nmThe addition of a methyl group at the 6-position is remote from the chromophore and is not expected to significantly influence the electronic transitions. Therefore, the λmax should be very similar to that of 3-heptyn-2-one.

It is important to emphasize that these are predicted values. The actual experimental λmax can be influenced by factors such as the solvent used for the measurement.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position of the absorption maxima. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π→π* Transitions: In the case of π→π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (a shift to longer wavelengths).[6]

  • n→π* Transitions: For n→π* transitions, the ground state is typically more polar due to the lone pairs on the oxygen atom. Polar solvents will stabilize the ground state more than the less polar excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).[6][7][8]

Therefore, when comparing the UV-Vis spectra of 3-heptyn-2-one and 6-methyl-3-heptyn-2-one, it is crucial to use the same solvent for all measurements to ensure a valid comparison. Common solvents for UV-Vis spectroscopy of organic compounds include ethanol, methanol, cyclohexane, and water.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally determine and compare the λmax of 3-heptyn-2-one and 6-methyl-3-heptyn-2-one, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the UV-Vis absorption maxima (λmax) of 3-heptyn-2-one and 6-methyl-3-heptyn-2-one in a suitable solvent.

Materials:

  • 3-heptyn-2-one

  • 6-methyl-3-heptyn-2-one

  • Spectrophotometric grade solvent (e.g., ethanol or cyclohexane)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount (e.g., 10 mg) of 3-heptyn-2-one and dissolve it in the chosen solvent in a 100 mL volumetric flask. This will be the stock solution.

    • Repeat the process for 6-methyl-3-heptyn-2-one.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. This is the optimal range for accuracy according to the Beer-Lambert Law.[1][9]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

    • Set the wavelength range to scan from 400 nm down to 200 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution of 3-heptyn-2-one and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

    • Repeat the measurement for the working solution of 6-methyl-3-heptyn-2-one.

  • Data Analysis and Comparison:

    • Overlay the spectra of the two compounds for a direct visual comparison.

    • Compare the experimentally determined λmax values for both the π→π* and n→π* transitions.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (3-heptyn-2-one & 6-methyl-3-heptyn-2-one) prep_working Prepare Working Solutions (for optimal absorbance) prep_stock->prep_working setup Spectrophotometer Setup (Wavelength Scan: 400-200 nm) prep_working->setup blank Measure Blank (Pure Solvent) setup->blank sample1 Measure Sample 1 (3-heptyn-2-one) blank->sample1 sample2 Measure Sample 2 (6-methyl-3-heptyn-2-one) sample1->sample2 identify_lambda Identify λmax for each compound sample2->identify_lambda compare_spectra Compare Spectra and λmax values identify_lambda->compare_spectra

Caption: Experimental workflow for the comparative UV-Vis analysis of 3-heptyn-2-one and 6-methyl-3-heptyn-2-one.

Conclusion

While the alkyl substituent in 6-methyl-3-heptyn-2-one is distant from the α,β-ynone chromophore and is therefore predicted to have a negligible effect on the UV-Vis absorption spectrum, experimental verification is paramount. The outlined protocol provides a robust framework for obtaining high-quality, comparable data for these two compounds. The primary π→π* transition for both is expected to be in the 220-230 nm range, with a much weaker n→π* transition appearing at longer wavelengths. Understanding the subtle interplay of structure, conjugation, and solvent effects on the UV-Vis spectra is fundamental for the accurate characterization and quantification of these and other related organic molecules in a research and development setting.

References

  • Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). (2021, August 20). YouTube.
  • Explain the effect of polar solvent on π−π∗ and n−π∗ transitions. (2025, May 19). Filo.
  • Solvents effect on n→πand π→π transition of 9- fluorenone. (2008, August 4). Academic Journals.
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.
  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I).
  • UV spectroscopy. (n.d.). SlideShare.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research.
  • Ultraviolet spectra of enes and enones. (2021, August 11). YouTube.
  • Experimental methods in chemical engineering: Ultraviolet visible spectroscopy—UV‐Vis.

Sources

Validation

High-Confidence Structural Elucidation: Confirming the Identity of 6-Methylhept-3-yn-2-one via X-Ray Crystallography

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, confirming the exact regiochemistry and 3D spatial arrangement of small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, confirming the exact regiochemistry and 3D spatial arrangement of small molecules is non-negotiable. While routine analytical suites are robust, they often encounter blind spots when dealing with highly specific structural motifs—such as α,β -unsaturated acetylenic ketones.

This guide provides an in-depth, objective comparison of analytical techniques for elucidating the structure of 6-methylhept-3-yn-2-one , an alkynone that presents unique challenges due to its liquid state at room temperature and its proton-deficient alkyne core. We will explore why Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard [1] and detail the exact causality and methodology behind transforming a volatile liquid into a diffraction-quality crystal.

The Analytical Challenge: Why Routine Methods Fall Short

6-Methylhept-3-yn-2-one is a conjugated alkynone. When attempting to confirm its exact structural identity, researchers typically turn to a standard triad of techniques: High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

However, each of these alternatives has inherent limitations when applied to this specific molecular class:

  • HRMS: While excellent for confirming the exact mass and molecular formula ( C8​H12​O ), HRMS cannot definitively distinguish 6-methylhept-3-yn-2-one from its isomeric counterparts (e.g., dienes, allenes, or other alkynones).

  • IR Spectroscopy: IR readily identifies the carbonyl ( C=O stretch at ~1680 cm−1 ) and the alkyne ( C≡C stretch at ~2200 cm−1 ), but provides zero information regarding the carbon backbone connectivity.

  • NMR Spectroscopy: 1D and 2D NMR are the workhorses of structural elucidation. However, the alkyne carbons (C3 and C4) in 6-methylhept-3-yn-2-one completely lack attached protons. Consequently, establishing connectivity across the triple bond relies heavily on long-range Heteronuclear Multiple Bond Correlations (HMBC). These 3JCH​ and 4JCH​ couplings can be weak, ambiguous, or entirely absent, leaving a degree of uncertainty in the exact regiochemical assignment.

To achieve absolute, unambiguous confirmation of the 3D spatial arrangement, bond lengths, and bond angles, Single Crystal X-Ray Diffraction (SC-XRD) is required [1].

LogicTree Start Structural Elucidation of 6-Methylhept-3-yn-2-one NMR NMR Spectroscopy (Connectivity) Start->NMR MS HRMS (Molecular Weight) Start->MS XRD X-Ray Crystallography (3D Spatial) Start->XRD Limitation Alkyne C≡C lacks protons (Ambiguous 2D NMR) NMR->Limitation Solution Derivatization + SC-XRD XRD->Solution Limitation->Solution

Decision matrix comparing analytical techniques for alkynone structural elucidation.

The Application Scientist's Solution: The Derivatization Strategy

The primary barrier to performing SC-XRD on 6-methylhept-3-yn-2-one is its physical state: it is a liquid at standard temperature and pressure . SC-XRD fundamentally requires a highly ordered, repeating solid lattice (a single crystal).

The Causality of Derivatization: To overcome this, we must chemically modify the liquid into a solid crystalline derivative without altering the core carbon framework. The optimal strategy is reacting the ketone moiety with 2,4-dinitrophenylhydrazine (2,4-DNPH) [2].

Why 2,4-DNPH? The reaction forms a 2,4-dinitrophenylhydrazone. The introduced 2,4-dinitrophenyl group is bulky, rigid, and highly aromatic. It acts as a "crystallization anchor." The strong intermolecular π−π stacking between the aromatic rings, combined with hydrogen bonding from the nitro groups and the hydrazone N-H, drastically increases the melting point of the compound, driving the formation of high-quality single crystals suitable for X-ray diffraction [3].

Workflow Liquid 6-Methylhept-3-yn-2-one (Liquid State) DNPH 2,4-DNPH Derivatization (Brady's Reagent) Liquid->DNPH Hydrazone Crystalline Hydrazone Derivative (Solid) DNPH->Hydrazone Cryst Slow Evaporation (Crystal Growth) Hydrazone->Cryst SCXRD SC-XRD Analysis (Diffraction) Cryst->SCXRD Structure Unambiguous 3D Structure Confirmation SCXRD->Structure

Workflow for the derivatization and SC-XRD analysis of liquid alkynones.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. By isolating the derivative and confirming its purity before crystallization, we ensure the diffractometer time is not wasted on amorphous mixtures.

Phase 1: Synthesis of the 2,4-DNPH Derivative
  • Reagent Preparation: Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. Slowly add 3 mL of water dropwise while stirring, followed by 10 mL of 95% ethanol.

  • Derivatization: In a separate vial, dissolve 0.5 mmol of 6-methylhept-3-yn-2-one in 2 mL of ethanol. Add 3 mL of the prepared 2,4-DNPH reagent.

  • Reaction: Stir the mixture at room temperature for 15–30 minutes. The acid catalyzes the formation of an intermediate hemiaminal, which dehydrates to form the hydrazone [3]. A bright orange/red precipitate will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the solid thoroughly with cold ethanol to remove unreacted 2,4-DNPH and acid residues. Dry under a vacuum.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of the dried hydrazone derivative in a minimal volume of a hot solvent mixture (e.g., 1:1 Ethyl Acetate / Hexanes).

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove any nucleation-inducing dust particles.

  • Evaporation: Puncture the vial cap with a small needle to allow for slow solvent evaporation. Leave undisturbed in a vibration-free environment at room temperature for 48–72 hours.

  • Harvesting: Select a single, geometrically well-defined crystal (ideal dimensions ~0.2 x 0.2 x 0.1 mm) under a polarized light microscope.

Phase 3: SC-XRD Data Collection
  • Mounting: Mount the crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α radiation source.

  • Cryo-Cooling: Collect data at 100 K using a nitrogen cryostream. Causality: Cooling freezes out the thermal vibrations of the flexible isobutyl tail on the alkynone, preventing electron density smearing and significantly improving the resolution of the final structure.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

Comparative Data Presentation

To objectively evaluate the performance of these techniques, we summarize their capabilities and the expected quantitative output for the derivatized alkynone.

Table 1: Performance Comparison of Analytical Techniques for Alkynones
Analytical TechniquePrimary Data YieldedStrengths for AlkynonesLimitations for Alkynones
SC-XRD (Derivatized) 3D Spatial CoordinatesUnambiguous regiochemistry; exact bond lengths ( C≡C ~1.20 Å).Requires derivatization of liquids; requires crystal growth.
NMR (1D/2D) Chemical Shifts, CouplingsExcellent for identifying the isobutyl and methyl groups."Blind spot" across the C≡C bond due to lack of protons.
HRMS Exact Mass, FragmentationHigh sensitivity; confirms molecular formula.Cannot differentiate structural or positional isomers.
IR Spectroscopy Vibrational FrequenciesRapid confirmation of C≡C and C=O functional groups.No structural connectivity or 3D spatial data.
Table 2: Expected SC-XRD Crystallographic Data Summary (Hydrazone Derivative)

Note: The following represents typical high-quality refinement parameters for a 2,4-DNPH alkynone derivative.

Crystallographic ParameterExpected Value Range
Empirical Formula C14​H16​N4​O4​
Formula Weight 304.31 g/mol
Temperature 100(2) K
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [I>2sigma(I)] R1​≈0.035 , wR2​≈0.085
Alkyne Bond Length ( C3​≡C4​ ) 1.195(3) - 1.205(3) Å

Conclusion

While NMR and HRMS are indispensable tools for rapid screening, they inherently struggle with the proton-deficient nature of internal alkynes. For absolute, high-confidence structural elucidation of volatile compounds like 6-methylhept-3-yn-2-one, the combination of targeted chemical derivatization (via 2,4-DNPH) and Single Crystal X-Ray Crystallography provides an unmatched, self-validating dataset. By converting the liquid into a highly ordered solid lattice, researchers can definitively map every atom, bond length, and stereochemical relationship in 3D space.

References

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Confirmation of the stereochemistry of spiroviolene. Beilstein Journals.
  • Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. ResearchGate.

Safety & Regulatory Compliance

Safety

3-Heptyn-2-one, 6-methyl- (9CI) proper disposal procedures

An authoritative guide for the safe handling, operational logistics, and proper disposal of 3-Heptyn-2-one, 6-methyl- (CAS: 118893-61-1) in a professional laboratory environment. Chemical Identity and Operational Context...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, operational logistics, and proper disposal of 3-Heptyn-2-one, 6-methyl- (CAS: 118893-61-1) in a professional laboratory environment.

Chemical Identity and Operational Context

3-Heptyn-2-one, 6-methyl-[1] is an alkynyl ketone (often referred to as an ynone). In organic synthesis and drug development, alkynyl ketones are highly valued as bifunctional building blocks[2]. The electron-withdrawing nature of the carbonyl group activates the adjacent alkyne, making the molecule a potent Michael acceptor[3].

While this reactivity is highly desirable for constructing complex molecular architectures (such as heterocycles via conjugate additions), it also dictates the stringent safety and disposal protocols required to handle the substance. Unintended reactions in waste streams, particularly with nucleophiles like thiols or amines, can lead to exothermic events[3]. Furthermore, related low-molecular-weight alkynyl ketones (such as 3-butyn-2-one) are known to be highly flammable, acutely toxic, and severe lachrymators (tear-producing agents)[4].

Hazard & Physicochemical Summary

Note: Specific hazard data for 3-Heptyn-2-one, 6-methyl- is extrapolated from the known behavior of the alkynyl ketone class and related short-chain ynones.

Property / HazardDescription / ClassificationCausality & Operational Impact
CAS Number 118893-61-1[1]Primary identifier for inventory and EHS tracking.
Chemical Class Alkynyl Ketone (Ynone)Highly reactive electrophile; dictates chemical incompatibility.
Flammability Flammable LiquidVapors may form explosive mixtures with air. Requires spark-proof tools[4].
Toxicity Acute Oral/Dermal/InhalationRequires strict engineering controls (fume hood) to prevent exposure[4].
Irritation Severe Skin/Eye Irritant, LachrymatorVapors irritate mucous membranes; necessitates appropriate PPE[4].

Standard Operating Procedure (SOP): Handling & Containment

To ensure a self-validating safety system, every operational step involving 3-Heptyn-2-one, 6-methyl- must be grounded in the prevention of unintended reactivity and exposure.

Engineering Controls and PPE
  • Primary Containment: All handling, transfer, and reaction setups must be conducted inside a certified, properly functioning chemical fume hood to mitigate the risk of lachrymatory vapor exposure[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., butyl rubber or heavy-duty nitrile, double-gloved). Alkynyl ketones can be absorbed through the skin, causing systemic toxicity and local irritation[4].

    • Eye Protection: Snug-fitting chemical splash goggles are mandatory. Safety glasses are insufficient due to the lachrymatory nature of the vapors[4].

    • Body: Flame-retardant laboratory coat and closed-toe shoes.

  • Ignition Control: Use only non-sparking tools and ensure all equipment is grounded to prevent static discharge, as the compound is presumed highly flammable[4].

Proper Disposal and Waste Management Protocols

The disposal of 3-Heptyn-2-one, 6-methyl- must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines and local environmental regulations. Under no circumstances should this chemical or its reaction mixtures be poured down the drain [5].

Step-by-Step Waste Segregation and Disposal
  • Waste Segregation (Critical Step):

    • Causality: Because 3-Heptyn-2-one, 6-methyl- is a reactive Michael acceptor, it will readily undergo conjugate addition with nucleophiles such as primary amines, thiols, and strong bases[3]. If mixed with these compounds in a bulk waste container, an uncontrolled exothermic reaction can occur, potentially leading to container rupture or fire.

    • Action: Segregate 3-Heptyn-2-one, 6-methyl- waste from incompatible chemical streams. Collect it strictly as Non-Halogenated Organic Waste (unless the reaction solvent was halogenated, e.g., dichloromethane, in which case it becomes Halogenated Organic Waste).

  • Container Selection:

    • Use chemically compatible, EHS-approved containers, typically High-Density Polyethylene (HDPE) or glass carboys.

    • Ensure the container is tightly sealed when not actively receiving waste to prevent the escape of volatile, irritating vapors[4].

  • Hazard Labeling:

    • Immediately label the waste container with the full chemical name (no abbreviations).

    • Check the appropriate hazard boxes: Flammable , Toxic , and Irritant .

    • Include the accumulation start date as required by regulatory compliance standards.

  • EHS Handoff:

    • Do not attempt to chemically neutralize the waste in-house unless following a specifically validated and EHS-approved quenching protocol.

    • Transfer the sealed, labeled containers to your institution's EHS department or a licensed hazardous waste disposal contractor for final destruction (typically high-temperature incineration)[5].

Accidental Spill Response

In the event of a spill outside the fume hood:

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate area and maximize room ventilation[6].

  • Eliminate Ignition Sources: Turn off all nearby heat sources and electrical equipment[4].

  • Containment: Don appropriate PPE (including a respirator if deemed necessary by EHS). Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads)[6]. Do not use combustible materials like sawdust.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[6].

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste[6].

Operational Workflow Visualization

WasteManagement Start Waste Generation: 3-Heptyn-2-one, 6-methyl- Segregation Chemical Segregation (Isolate from Nucleophiles/Amines) Start->Segregation Prevent Exothermic Michael Additions Containment Primary Containment (HDPE/Glass, Sealed Cap) Segregation->Containment Labeling Hazard Labeling (Flammable, Toxic, Irritant) Containment->Labeling EHS EHS Transfer & Licensed Incineration Labeling->EHS Institutional Protocol

Workflow for the safe segregation and institutional disposal of reactive alkynyl ketones.

References

  • NextSDS. (n.d.). 3-Heptyn-2-one, 6-methyl- (9CI) — Chemical Substance Information. Retrieved from[1]

  • ThermoFisher Scientific. (2026). SAFETY DATA SHEET: 3-Butyn-2-one. Retrieved from[4][5]

  • Echemi. (n.d.). 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- Safety Data Sheets. Retrieved from[6]

  • BenchChem. (n.d.). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Retrieved from[3]

  • BenchChem. (n.d.). 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one. Retrieved from[2]

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